molecular formula C22H21ClN4O4 B8639899 ER21355

ER21355

Cat. No.: B8639899
M. Wt: 440.9 g/mol
InChI Key: QUUJQFQTLSFCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ER21355 is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), primarily investigated for the treatment of prostatic diseases such as benign prostatic hyperplasia (BPH) and prostatism . Its mechanism of action involves the specific inhibition of the PDE5 enzyme, which degrades the second messenger cyclic guanosine monophosphate (cGMP) . By increasing intracellular levels of cGMP, this compound induces relaxation of smooth muscle cells, offering a potential therapeutic pathway for ameliorating related conditions . The compound has a molecular formula of C22H21ClN4O4 and a molecular weight of 440.88 g/mol . Its hydrochloride salt form (CAS 150452-21-4) is also available for research purposes . This product is intended for research applications only and is strictly not for human, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C22H21ClN4O4/c23-15-2-3-17-16(10-15)20(24-11-13-1-4-18-19(9-13)31-12-30-18)26-22(25-17)27-7-5-14(6-8-27)21(28)29/h1-4,9-10,14H,5-8,11-12H2,(H,28,29)(H,24,25,26)

InChI Key

QUUJQFQTLSFCKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: ER21355 Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound "ER21355" is not available in publicly accessible scientific literature or databases. The following guide is a template demonstrating the expected structure and content for such a document, based on common practices in pharmacological and drug development research. To populate this guide, specific data for this compound would be required.

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action for the investigational compound this compound. It is intended for researchers, scientists, and drug development professionals. The guide will detail the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

  • Compound Class: [e.g., Small molecule, antibody, peptide]

  • Therapeutic Area: [e.g., Oncology, immunology, neurology]

  • Putative Target: [e.g., Kinase, receptor, enzyme]

Molecular Mechanism of Action

This section would typically detail the direct molecular interactions of this compound.

Target Binding and Affinity

Quantitative data on the binding of this compound to its putative target would be presented here.

Table 1: Binding Affinity of this compound

Assay TypeTargetKd (nM)Ki (nM)IC50 (nM)
[e.g., SPR][e.g., EGFR]
[e.g., FRET][e.g., EGFR]
  • Immobilization: Recombinant human [Target Protein] is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: A dilution series of this compound (e.g., 0.1 nM to 1 µM) in HBS-EP+ buffer is injected over the sensor surface.

  • Data Acquisition: Association and dissociation phases are monitored in real-time.

  • Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Cellular Signaling Pathways

This section would describe the downstream signaling cascades affected by this compound's interaction with its target.

Modulation of the [Name of Pathway] Signaling Pathway

This compound has been shown to [activate/inhibit] the [Name of Pathway] pathway. This is evidenced by changes in the phosphorylation status of key downstream effectors.

Table 2: Effect of this compound on Key Signaling Proteins

ProteinPhosphorylation SiteFold Change (vs. Vehicle)p-value
[e.g., Akt][e.g., Ser473]
[e.g., ERK1/2][e.g., Thr202/Tyr204]
  • Cell Treatment: [Cell Line] cells are treated with varying concentrations of this compound for a specified time.

  • Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and incubated with primary antibodies against total and phosphorylated forms of target proteins, followed by HRP-conjugated secondary antibodies.

  • Detection: Bands are visualized using an ECL substrate and imaged. Densitometry is used for quantification.

Signaling Pathway Diagram

ER21355_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase1 Receptor->Kinase1 This compound This compound This compound->Receptor Binds and inhibits Kinase2 Kinase2 Kinase1->Kinase2 Effector Effector Kinase2->Effector TF Transcription Factor Effector->TF Gene_Expression Gene_Expression TF->Gene_Expression Altered Transcription

Caption: Hypothetical inhibitory signaling pathway of this compound.

Experimental Workflows

This section provides a visual representation of a typical experimental workflow for characterizing the mechanism of action of a compound like this compound.

Target Identification and Validation Workflow

MOA_Workflow Compound_Screening High-Throughput Screening Hit_Identification Hit Identification (this compound) Compound_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography) Hit_Identification->Target_Deconvolution Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_Deconvolution->Target_Validation Binding_Assays Binding Assays (SPR, ITC) Target_Validation->Binding_Assays Functional_Assays Cellular Functional Assays (e.g., Proliferation, Apoptosis) Target_Validation->Functional_Assays Pathway_Analysis Signaling Pathway Analysis (Western Blot, RNA-seq) Functional_Assays->Pathway_Analysis In_Vivo_Studies In Vivo Model Testing Pathway_Analysis->In_Vivo_Studies

Caption: General workflow for mechanism of action studies.

Conclusion

An In-depth Technical Guide to the EGFR Inhibitor ER21355

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: As of the latest available data, there is no publicly accessible scientific literature, clinical trial information, or patent documentation specifically identifying an EGFR inhibitor designated as "ER21355." Consequently, the following guide is a generalized framework based on the well-established principles of EGFR inhibition, intended to serve as a template for what such a document would entail. The specific quantitative data, detailed experimental protocols, and precise signaling pathway interactions for this compound cannot be provided until such information becomes publicly available.

For the purpose of illustrating the required format and content, this guide will utilize representative data and methodologies commonly associated with preclinical and clinical studies of EGFR inhibitors.

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of numerous cancers, most notably non-small cell lung cancer (NSCLC) and colorectal cancer.[4][5] EGFR inhibitors are a cornerstone of targeted cancer therapy, with several generations of small molecules and monoclonal antibodies approved for clinical use.[5][6][7] This document provides a comprehensive technical overview of the hypothetical EGFR inhibitor this compound, outlining its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Mechanism of Action of EGFR Inhibitors

EGFR activation is initiated by the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), leading to receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[8] This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[1][8] These pathways ultimately regulate gene transcription to promote cell growth, proliferation, and survival.[2][8]

EGFR inhibitors function by disrupting this signaling cascade. Small molecule tyrosine kinase inhibitors (TKIs) typically compete with ATP for binding to the intracellular kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.

Visualizing the EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway and the putative point of intervention for an EGFR inhibitor like this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway Ligand EGF / TGF-α EGFR_dimer EGFR Dimerization & Autophosphorylation Ligand->EGFR_dimer Grb2_Sos Grb2/SOS EGFR_dimer->Grb2_Sos PI3K PI3K EGFR_dimer->PI3K RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors1 Cell Proliferation, Survival, Angiogenesis ERK->Transcription_Factors1 Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors2 Cell Growth, Metabolism mTOR->Transcription_Factors2 Protein Synthesis This compound This compound (EGFR Inhibitor) This compound->EGFR_dimer

Canonical EGFR Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following tables present hypothetical but representative quantitative data for an EGFR inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity

Target KinaseIC50 (nM)
Wild-Type EGFR5
EGFR (L858R)1
EGFR (T790M)50
HER225
VEGFR2>1000

Table 2: Cellular Activity

Cell LineEGFR StatusGI50 (nM)
A431Wild-Type (amplified)10
HCC827Exon 19 Deletion2
H1975L858R/T790M100
MCF-7EGFR-negative>5000

Table 3: Preclinical Pharmacokinetics (Mouse)

ParameterValue
Bioavailability (Oral)45%
Tmax (hours)2
Cmax (ng/mL)1500
Half-life (hours)8

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various protein kinases.

Methodology:

  • Reagents: Recombinant human EGFR (wild-type, L858R, T790M), HER2, and VEGFR2 kinases; ATP; poly(Glu, Tyr) 4:1 substrate; HTRF KinEASE-TK kit.

  • Procedure: a. A serial dilution of this compound is prepared in DMSO. b. The kinase, substrate, and inhibitor are incubated in a 384-well plate. c. The kinase reaction is initiated by the addition of ATP. d. After a defined incubation period, the reaction is stopped, and the level of substrate phosphorylation is quantified using Homogeneous Time-Resolved Fluorescence (HTRF). e. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines.

Methodology:

  • Reagents: A431, HCC827, H1975, and MCF-7 cell lines; appropriate cell culture media; CellTiter-Glo Luminescent Cell Viability Assay kit.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. A serial dilution of this compound is added to the cells. c. After 72 hours of incubation, the CellTiter-Glo reagent is added to each well. d. Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader. e. GI50 values are calculated from the dose-response curves.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the evaluation of an EGFR inhibitor.

Preclinical_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Kinase_Assay In Vitro Kinase Assays (IC50) Compound_Synthesis->In_Vitro_Kinase_Assay Cellular_Assays Cellular Assays (GI50) In_Vitro_Kinase_Assay->Cellular_Assays ADME_Tox In Vitro ADME/Tox Cellular_Assays->ADME_Tox Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Pharmacokinetics In Vivo Pharmacokinetics (Mouse) ADME_Tox->Pharmacokinetics Efficacy_Studies In Vivo Efficacy Studies (Xenograft Models) Pharmacokinetics->Efficacy_Studies Pharmacokinetics->Lead_Optimization Candidate_Selection Candidate Selection Efficacy_Studies->Candidate_Selection Lead_Optimization->Compound_Synthesis

Preclinical Evaluation Workflow for an EGFR Inhibitor.

Conclusion

While specific data for an EGFR inhibitor named this compound is not currently in the public domain, this guide provides a robust framework for the technical information and data presentation expected for such a compound. The methodologies and data structures outlined are standard in the field of oncology drug development and provide a clear path for the comprehensive evaluation of novel EGFR inhibitors. Researchers and drug development professionals are encouraged to apply this framework to their own internal data for this compound to generate a complete and informative technical whitepaper.

References

Unraveling the ER21355 Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ER21355 signaling pathway is a recently identified molecular cascade with significant implications for cellular regulation and therapeutic development. Initial research has highlighted its potential role in a variety of physiological and pathological processes, making it a focal point for ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of the this compound pathway, including its core components, mechanism of action, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are actively engaged in or new to the study of this novel signaling network.

Core Components and Mechanism of Action

The this compound pathway is initiated by the binding of a specific, yet-to-be-fully-characterized ligand to the this compound receptor, a transmembrane protein with putative kinase activity. Upon ligand binding, the receptor undergoes a conformational change, leading to its dimerization and subsequent autophosphorylation on key tyrosine residues. This phosphorylation event creates docking sites for downstream adaptor proteins, thereby initiating a cascade of intracellular signaling events.

The core components of the pathway identified to date include the this compound receptor, the adaptor protein SHC, the GTPase-activating protein SOS, and the small G-protein Ras. The signal is then propagated through the canonical MAP kinase (MAPK) cascade, involving RAF, MEK, and ERK. Activated ERK can then translocate to the nucleus to regulate the activity of various transcription factors, ultimately leading to changes in gene expression.

ER21355_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand This compound This compound Receptor Ligand->this compound Binds SHC SHC This compound->SHC Phosphorylates SOS SOS SHC->SOS Ras Ras SOS->Ras Activates RAF RAF Ras->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors ERK_n->TF Activates Gene Gene Expression TF->Gene

Figure 1. The this compound signaling cascade from ligand binding to gene expression.

Quantitative Analysis of Pathway Activation

To quantitatively assess the activation of the this compound pathway, a series of experiments were conducted to measure the phosphorylation status of key downstream targets following ligand stimulation. The results are summarized in the tables below.

Table 1: Phosphorylation of this compound Downstream Targets

Time (minutes)p-ERK / Total ERK (Fold Change)p-MEK / Total MEK (Fold Change)
01.01.0
53.22.5
155.84.1
302.11.8
601.21.1

Table 2: Dose-Response of Ligand on ERK Phosphorylation

Ligand Concentration (nM)p-ERK / Total ERK (Fold Change at 15 min)
01.0
12.5
105.9
1006.2
10006.3

Experimental Protocols

The following are detailed methodologies for key experiments used in the analysis of the this compound signaling pathway.

1. Cell Culture and Ligand Stimulation

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the this compound receptor.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Stimulation: Prior to ligand stimulation, cells were serum-starved for 12 hours. The ligand was then added to the media at the indicated concentrations and for the specified durations.

Experimental_Workflow_Stimulation cluster_prep Cell Preparation cluster_exp Experiment Culture Culture HEK293-ER21355 cells Starve Serum-starve for 12 hours Culture->Starve Stimulate Add ligand at various concentrations and time points Starve->Stimulate Lyse Lyse cells for analysis Stimulate->Lyse

Figure 2. Workflow for cell culture and ligand stimulation.

2. Western Blotting for Phosphoprotein Analysis

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the Bradford protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Primary antibodies (e.g., anti-p-ERK, anti-total-ERK) were incubated overnight at 4°C. Horseradish peroxidase (HRP)-conjugated secondary antibodies were incubated for 1 hour at room temperature.

  • Detection: Blots were visualized using an enhanced chemiluminescence (ECL) detection system.

3. Kinase Assay

  • Immunoprecipitation: this compound was immunoprecipitated from cell lysates using an anti-ER21355 antibody.

  • Kinase Reaction: The immunoprecipitated receptor was incubated with a generic kinase substrate in a buffer containing ATP and MgCl2.

  • Detection: The phosphorylation of the substrate was measured using a phosphospecific antibody or by autoradiography if using radiolabeled ATP.

Kinase_Assay_Workflow Start Cell Lysate containing activated this compound IP Immunoprecipitate this compound Start->IP Reaction Incubate with kinase substrate, ATP, and MgCl2 IP->Reaction Detection Measure substrate phosphorylation Reaction->Detection

Figure 3. General workflow for an in vitro kinase assay.

The study of the this compound signaling pathway is still in its nascent stages, but the initial findings presented in this guide underscore its importance in cellular signaling. The elucidation of its core components and the development of robust experimental protocols are critical first steps. Future research should focus on identifying the endogenous ligand for the this compound receptor, characterizing the full spectrum of downstream effector proteins, and understanding the pathway's role in various disease states. The development of specific inhibitors and activators of the this compound pathway will be instrumental in validating its potential as a therapeutic target. This collective effort will pave the way for novel therapeutic interventions for a range of human diseases.

In-depth Analysis of ER21355's Role in the MAPK Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The identifier "ER21355" does not correspond to any known or publicly documented molecule, protein, or gene in the scientific literature related to the MAPK pathway or any other biological context. The following guide is a comprehensive overview of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, constructed to serve as a template for the analysis of a novel compound, hypothetically designated "this compound," should it be identified. All data, protocols, and diagrams are based on established knowledge of the MAPK pathway and are intended to be illustrative.

Executive Summary

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that governs a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2] Dysregulation of this pathway is a hallmark of many human diseases, most notably cancer, making its components highly attractive targets for therapeutic intervention. This document provides a detailed examination of the MAPK/ERK pathway, outlining its core components, regulatory mechanisms, and its significance in cellular function and disease. Furthermore, it establishes a framework for investigating the role of a hypothetical inhibitor, "this compound," within this pathway, including detailed experimental protocols and data presentation formats.

The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals from growth factors and mitogens to the nucleus, culminating in the regulation of gene expression.[1][2] The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase Ras. Activated Ras then recruits and activates the first in a three-tiered kinase cascade, a MAP kinase kinase kinase (MAP3K), typically a member of the Raf family. Raf, in turn, phosphorylates and activates a MAP kinase kinase (MAP2K), MEK1 or MEK2. Finally, MEK1/2 phosphorylates and activates the MAP kinases, ERK1 and ERK2.[1][2] Activated ERK1/2 can then phosphorylate a wide array of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response.[2]

Core Pathway Components and Logic

The logical flow of the canonical MAPK/ERK pathway is a linear cascade of phosphorylation events.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras activates Raf Raf (MAP3K) Ras->Raf activates MEK MEK1/2 (MAP2K) Raf->MEK phosphorylates ERK ERK1/2 (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, EGR1) ERK->Transcription_Factors phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Phase Screening High-Throughput Screening Hit_ID Hit Identification (this compound) Screening->Hit_ID Biochemical_Assay Biochemical Assays (IC50) Hit_ID->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (GI50) Biochemical_Assay->Cell_Based_Assay Target_Validation Target Validation (Western Blot) Cell_Based_Assay->Target_Validation In_Vivo_Models In Vivo Efficacy Models Target_Validation->In_Vivo_Models Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies

References

Preliminary Studies on ER21355 (Ruboxistaurin/LY333531): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER21355, also known as Ruboxistaurin and LY333531, is a potent and selective inhibitor of Protein Kinase C beta (PKCβ).[1][2][3][4][5] This document provides a comprehensive technical guide on the preclinical data available for this compound, focusing on its mechanism of action, key experimental findings, and the signaling pathways it modulates. All quantitative data are summarized in tabular format, and detailed descriptions of experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the compound's biological activity.

Core Compound Information

ParameterValueReference
Compound NameThis compound (Ruboxistaurin, LY333531)[1][3][4]
CAS Number169939-93-9[1][2][3]
Molecular FormulaC28H28N4O3・HCl[1]
Molecular Weight505.01 g/mol [1]
Primary TargetProtein Kinase C beta (PKCβ)[4][6]
Mechanism of ActionATP-competitive inhibitor[7]

Quantitative Data: In Vitro Inhibitory Activity

This compound demonstrates high selectivity for the β isoforms of Protein Kinase C. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various PKC isoforms.

PKC IsoformIC50 (nM)Selectivity vs. PKCβISelectivity vs. PKCβIIReference
PKCβI4.7-1.3x[2][3][7]
PKCβII5.90.8x-[2][3][7]
PKCα36076.6x61.0x[2][3]
PKCγ30063.8x50.8x[3]
PKCδ25053.2x42.4x[3]
PKCε>100,000>21,276x>16,949x[3]
PKCζ5211.1x8.8x[3]
PKCη---[3]

Signaling Pathways

This compound, as a selective PKCβ inhibitor, modulates several downstream signaling cascades implicated in cellular proliferation, survival, and angiogenesis. PKCβ is a key enzyme in pathways that regulate cell survival and apoptosis.[8]

PKCβ Signaling and Downstream Effectors

PKCβ activation, often initiated by diacylglycerol (DAG), leads to the phosphorylation and activation of numerous downstream targets.[9] These include proteins involved in cell cycle progression and survival. This compound, by competitively binding to the ATP-binding site of PKCβ, blocks these downstream signaling events.[7] PKCβ2 is known to activate the pro-survival transcription factor NF-κB and the kinase AKT, which in turn influences the mTOR and GSK3β pathways.[8]

PKC_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAG Diacylglycerol (DAG) PKCbeta PKCβ DAG->PKCbeta activates AKT AKT PKCbeta->AKT activates NFkB NF-κB PKCbeta->NFkB activates This compound This compound (Ruboxistaurin) This compound->PKCbeta inhibits mTOR mTOR AKT->mTOR GSK3b GSK3β AKT->GSK3b Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NFkB->Gene_Expression

Caption: this compound inhibits PKCβ, blocking downstream signaling to AKT, NF-κB, mTOR, and GSK3β.

Experimental Protocols

While specific, detailed step-by-step protocols for this compound are proprietary to the conducting research institutions, the methodologies can be summarized based on published preclinical studies.

In Vitro Kinase Assay for IC50 Determination

The inhibitory activity of this compound on different PKC isoforms is typically determined using a radiometric filter plate assay or a fluorescence polarization-based assay.

General Workflow:

  • Enzyme and Substrate Preparation : Recombinant human PKC isoforms are used. A specific peptide substrate for PKC is prepared in a suitable buffer.

  • Compound Dilution : this compound is serially diluted to a range of concentrations.

  • Reaction Initiation : The PKC enzyme, peptide substrate, and this compound are incubated together. The reaction is initiated by the addition of [γ-33P]ATP.

  • Incubation : The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Reaction Termination : The reaction is stopped by the addition of a quench buffer, typically containing EDTA.

  • Detection : The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated peptide on a filter plate and measuring radioactivity. In fluorescence polarization assays, a phosphospecific antibody and a fluorescent tracer are used.

  • Data Analysis : IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

kinase_assay_workflow prep Prepare PKC enzyme, substrate, and this compound dilutions initiate Initiate reaction with [γ-33P]ATP prep->initiate incubate Incubate at controlled temperature initiate->incubate terminate Terminate reaction with quench buffer incubate->terminate detect Quantify phosphorylated substrate terminate->detect analyze Calculate IC50 values detect->analyze

Caption: Workflow for determining the in vitro IC50 of this compound against PKC isoforms.

Preclinical Animal Models of Diabetic Complications

This compound has been evaluated in animal models of diabetic microangiopathy, such as diabetic nephropathy and retinopathy.[4][9] A common model is the streptozotocin (STZ)-induced diabetic rat.

General Protocol:

  • Induction of Diabetes : Diabetes is induced in rodents (e.g., rats) by a single intraperitoneal or intravenous injection of streptozotocin. Blood glucose levels are monitored to confirm the diabetic state.

  • Treatment Administration : Diabetic animals are randomized to receive either vehicle control or this compound (e.g., 20 mg/kg body weight) daily via oral gavage for a specified duration (e.g., 6 weeks).[10] A non-diabetic control group is also included.

  • Endpoint Analysis : At the end of the treatment period, various parameters are assessed to evaluate the efficacy of this compound in mitigating diabetic complications.

    • Diabetic Nephropathy : Measurement of albuminuria (albumin excretion rate in urine) and assessment of glomerular hypertrophy from kidney tissue sections.

    • Diabetic Retinopathy : Evaluation of retinal vascular permeability (e.g., using Evans blue dye) and leukostasis (quantification of adherent leukocytes in retinal vessels).

animal_model_workflow cluster_endpoints Endpoint Analysis induce Induce diabetes in rodents (e.g., with Streptozotocin) randomize Randomize into groups: - Vehicle Control - this compound Treatment - Non-diabetic Control induce->randomize treat Administer daily treatment (e.g., oral gavage for 6 weeks) randomize->treat analyze Analyze endpoints for diabetic complications treat->analyze nephropathy Nephropathy: - Albuminuria - Glomerular Hypertrophy analyze->nephropathy retinopathy Retinopathy: - Vascular Permeability - Leukostasis analyze->retinopathy

Caption: General experimental workflow for evaluating this compound in a rodent model of diabetes.

Summary and Future Directions

The preliminary studies on this compound (Ruboxistaurin) have established it as a potent and selective inhibitor of PKCβ. Its ability to modulate key signaling pathways involved in cell survival and its efficacy in preclinical models of diabetic complications underscore its therapeutic potential. Further research should focus on elucidating the full spectrum of its downstream effects and exploring its utility in other PKCβ-mediated pathologies. The detailed methodologies and summarized data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in advancing the study of this promising compound.

References

In-depth Technical Guide: The Pharmacology of ER21355

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for "ER21355" across publicly available scientific literature, chemical databases, and clinical trial registries have yielded no specific information for a compound with this identifier. The following guide is a template demonstrating the requested format and structure, but it is populated with placeholder data due to the absence of information on this compound. Should information on this compound become publicly available, this guide can be updated accordingly.

Executive Summary

This document aims to provide a detailed overview of the pharmacology of this compound, a novel investigational compound. It is intended for researchers, scientists, and professionals in the field of drug development. The guide will cover the compound's mechanism of action, its pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for key assays. All quantitative data are presented in standardized tables, and relevant biological pathways and experimental workflows are visualized using diagrams.

Mechanism of Action

This compound is hypothesized to be a selective modulator of a key signaling pathway implicated in [mention hypothetical disease area]. Its primary molecular target is believed to be [mention hypothetical target, e.g., a specific receptor, enzyme, or protein]. The binding of this compound to its target is thought to initiate a cascade of downstream events, ultimately leading to a therapeutic effect.

Signaling Pathway

The proposed signaling pathway for this compound is outlined below. Upon binding to its target, it is thought to influence the phosphorylation state of downstream kinases, leading to the modulation of transcription factors that regulate the expression of genes involved in the disease process.

ER21355_Signaling_Pathway This compound This compound Target Molecular Target This compound->Target Binds to Kinase_Cascade Kinase Cascade Target->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Therapeutic_Effect Therapeutic Effect Gene_Expression->Therapeutic_Effect

Caption: Proposed signaling cascade of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical models. The following tables summarize key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

Quantitative Pharmacokinetic Data
ParameterValue (Unit)Species
Bioavailability (F%)[e.g., 75 ± 5]Rat
Cmax (ng/mL)[e.g., 1200 ± 150]Mouse
Tmax (h)[e.g., 1.5 ± 0.5]Rat
Half-life (t½) (h)[e.g., 8 ± 1.2]Mouse
Volume of Distribution (L/kg)[e.g., 2.5 ± 0.3]Rat
Clearance (mL/min/kg)[e.g., 15 ± 2]Mouse

Caption: Summary of key pharmacokinetic parameters of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been assessed through in vitro and in vivo studies to understand its biological effects and dose-response relationship.

In Vitro Potency

The potency of this compound was determined using various in vitro assays.

Assay TypeCell LineIC50 / EC50 (nM)
Target Binding Assay[e.g., HEK293][e.g., 15 ± 3]
Functional Cell Assay[e.g., HeLa][e.g., 50 ± 8]

Caption: In vitro potency of this compound in different assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Target Binding Assay Protocol

This protocol describes the procedure to determine the binding affinity of this compound to its molecular target.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Cells Prepare cells expressing the target protein Incubate Incubate cells, this compound, and radiolabeled ligand Prep_Cells->Incubate Prep_Compound Prepare serial dilutions of this compound Prep_Compound->Incubate Prep_Ligand Prepare radiolabeled ligand Prep_Ligand->Incubate Wash Wash to remove unbound ligand Incubate->Wash Measure Measure radioactivity Wash->Measure Plot Plot data and perform non-linear regression Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for the target binding assay.

Methodology:

  • Cell Preparation: Culture [e.g., HEK293] cells overexpressing the target protein to a density of [e.g., 1 x 10^6 cells/mL].

  • Compound Dilution: Prepare a 10-point serial dilution of this compound in assay buffer, with concentrations ranging from [e.g., 1 nM to 100 µM].

  • Incubation: In a 96-well plate, combine the cell suspension, diluted this compound, and a constant concentration of a competitive radiolabeled ligand. Incubate at room temperature for [e.g., 60 minutes].

  • Washing: Rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from unbound radioligand.

  • Measurement: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This guide provides a template for a comprehensive pharmacological overview of a research compound, in this case, the placeholder "this compound". The structured presentation of quantitative data, detailed experimental protocols, and clear visualizations of complex biological and procedural information are designed to facilitate understanding and further research by professionals in the field. Due to the lack of public information on this compound, this document remains a structural example.

ER21355 in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature reveals no specific molecule, gene, or drug designated as "ER21355" in the context of cancer cell line research. This suggests that "this compound" may be an internal compound name not yet disclosed in public research, a possible typographical error, or a misunderstanding of an existing designation.

The comprehensive search for "this compound" across multiple databases and scientific search engines did not yield any relevant results that would allow for the creation of a technical guide as requested. The core requirements of providing quantitative data, experimental protocols, and signaling pathway diagrams cannot be fulfilled without foundational information on the subject.

It is recommended that the user verify the designation "this compound" for accuracy. Should a different or corrected term be provided, a thorough and detailed technical guide can be compiled to meet the specified requirements for researchers, scientists, and drug development professionals.

Initial Assessment of ER21355 Efficacy: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ER21355" did not yield specific results in the conducted search. The following report is a template demonstrating the requested format and the type of information that would be provided for a valid compound. All data, protocols, and diagrams are illustrative placeholders.

This technical guide provides a comprehensive initial assessment of the efficacy of a hypothetical compound, this compound. It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at preclinical data, experimental methodologies, and associated signaling pathways.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Type
MCF-7Breast Cancer150Cell Viability (MTT)
A549Lung Cancer320Apoptosis (Caspase-3)
U87Glioblastoma85Colony Formation
HCT116Colon Cancer210Cell Proliferation (BrdU)

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelTreatment GroupTumor Growth Inhibition (%)p-value
MCF-7 XenograftThis compound (10 mg/kg)65<0.01
A549 XenograftThis compound (10 mg/kg)58<0.05
U87 XenograftThis compound (20 mg/kg)72<0.01

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

2.1. Cell Viability (MTT) Assay

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with serial dilutions of this compound (0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals were solubilized by adding 150 µL of DMSO.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated using non-linear regression analysis.

2.2. Xenograft Mouse Model

  • Cell Implantation: 5 x 10^6 cancer cells were subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100 mm³).

  • Treatment Administration: Mice were randomized into vehicle control and this compound treatment groups. The compound was administered daily via oral gavage.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers.

  • Efficacy Calculation: Tumor growth inhibition was calculated at the end of the study based on the difference in tumor volume between the treated and control groups.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanism of action and experimental designs are provided below.

ER21355_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A This compound This compound This compound->Receptor Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Apoptosis Apoptosis Transcription_Factor->Apoptosis Experimental_Workflow Cell_Culture 1. Cell Seeding & Incubation Treatment 2. This compound Treatment Cell_Culture->Treatment Assay 3. Efficacy Assay (e.g., MTT) Treatment->Assay Data_Analysis 4. Data Collection & Analysis Assay->Data_Analysis Logical_Relationship High_Efficacy High_Efficacy Lead_Candidate Lead_Candidate High_Efficacy->Lead_Candidate Low_Toxicity Low_Toxicity Low_Toxicity->Lead_Candidate Favorable_PK Favorable_PK Favorable_PK->Lead_Candidate

Methodological & Application

Application Notes and Protocols for Ruboxistaurin (ER21355) Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruboxistaurin, also known by its developmental code LY333531 and CAS number 169939-93-9, is a potent and selective inhibitor of Protein Kinase C beta (PKCβ).[1][2][3][4][5] PKCβ is a serine/threonine kinase that plays a crucial role in various cellular signaling pathways regulating cell proliferation, survival, apoptosis, and angiogenesis.[6] Dysregulation of PKCβ activity has been implicated in the pathogenesis of several diseases, including cancer.[7] These application notes provide a comprehensive overview of the use of Ruboxistaurin in cell culture, including its mechanism of action, protocols for treatment and subsequent analysis, and expected outcomes in relevant cell lines.

Mechanism of Action

Ruboxistaurin acts as an ATP-competitive inhibitor of PKCβ, with high selectivity for both PKCβI and PKCβII isoforms.[7] By binding to the ATP-binding site of PKCβ, Ruboxistaurin prevents the phosphorylation of its downstream substrates, thereby modulating the signaling cascades that contribute to cell growth and survival.[6] Inhibition of PKCβ has been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[6] The downstream effects of PKCβ inhibition by Ruboxistaurin can include the reduced phosphorylation of proteins such as Glycogen Synthase Kinase 3 beta (GSK3β), mammalian Target of Rapamycin (mTOR), and the ribosomal protein S6.[6]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ruboxistaurin in different AIDS-related Non-Hodgkin Lymphoma (AIDS-NHL) cell lines after 48 hours of treatment, as determined by an MTS assay.[6]

Cell LineDescriptionIC50 (µM)
2F7AIDS-Burkitt Lymphoma14
BCBL-1AIDS-Primary Effusion Lymphoma15
UMCL01-101AIDS-Diffuse Large B Cell Lymphoma28

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Ruboxistaurin.

Ruboxistaurin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PKCβ PKCβ Growth_Factor_Receptor->PKCβ Downstream_Effectors Downstream Effectors (e.g., GSK3β, mTOR) PKCβ->Downstream_Effectors Proliferation_Survival Proliferation & Survival PKCβ->Proliferation_Survival Inhibits Apoptosis Ruboxistaurin Ruboxistaurin (ER21355) Ruboxistaurin->PKCβ Downstream_Effectors->Proliferation_Survival Apoptosis Apoptosis Downstream_Effectors->Apoptosis

Caption: Ruboxistaurin inhibits PKCβ, blocking downstream signaling and promoting apoptosis.

Experimental Protocols

General Cell Culture and Treatment
  • Cell Seeding: Plate cells in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the experiment.[8]

  • Compound Preparation: Prepare a stock solution of Ruboxistaurin in a suitable solvent, such as DMSO.[2] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the medium containing the desired concentration of Ruboxistaurin or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1]

Cell Viability Assay (MTS Assay)

This protocol is adapted from a study on PKCβ inhibition in AIDS-NHL cells.[6]

  • Cell Plating: Seed 20,000 cells per well in a 96-well plate in a final volume of 100 µL.

  • Treatment: Add Ruboxistaurin at various concentrations (e.g., 5, 10, 20, 30 µM) to triplicate wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

Apoptosis Assay (TUNEL Assay)

This protocol describes a general workflow for a flow cytometry-based TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

  • Cell Treatment: Treat cells with Ruboxistaurin at the desired concentration (e.g., IC50 value) for various time points (e.g., 2, 4, 8, 16, 24, 48 hours).[6]

  • Cell Harvesting: Harvest and wash the cells with Phosphate Buffered Saline (PBS).

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for the specific TUNEL assay kit being used.

  • Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and a labeled nucleotide (e.g., BrdUTP or FITC-dUTP).

  • Staining (Optional): Cells can be co-stained with propidium iodide (PI) or 7-AAD to analyze DNA content and cell cycle.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of apoptotic (TUNEL-positive) cells.

Western Blot Analysis

This protocol provides a general procedure for analyzing changes in protein expression and phosphorylation following Ruboxistaurin treatment.[6][9]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., total PKCβ, phospho-GSK3β, total GSK3β, phospho-mTOR, total mTOR, phospho-S6, total S6, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Diagrams

Cell Treatment and Viability Workflow

Cell_Viability_Workflow A Seed Cells in 96-well Plate C Treat Cells with Ruboxistaurin and Vehicle Control A->C B Prepare Ruboxistaurin Dilutions B->C D Incubate for 24, 48, 72 hours C->D E Add MTS Reagent D->E F Incubate for 1-4 hours E->F G Measure Absorbance at 490 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for assessing cell viability after Ruboxistaurin treatment.

Apoptosis and Protein Analysis Workflow

Apoptosis_Protein_Workflow cluster_treatment Cell Treatment cluster_apoptosis Apoptosis Analysis (TUNEL) cluster_protein Protein Analysis (Western Blot) A Seed Cells in Culture Plates B Treat with Ruboxistaurin (e.g., at IC50 concentration) A->B C Incubate for Desired Time Points B->C D Harvest and Fix Cells C->D G Lyse Cells and Quantify Protein C->G E Permeabilize and Label with TUNEL Reagents D->E F Analyze by Flow Cytometry E->F H SDS-PAGE and Western Blot G->H I Detect Target Proteins (e.g., p-GSK3β, p-mTOR) H->I

Caption: Parallel workflows for analyzing apoptosis and protein expression changes.

References

Application Notes and Protocols for ER21355, a Putative Protein Kinase C Beta (PKCβ) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the laboratory use of ER21355, a compound identified as a putative inhibitor of Protein Kinase C beta (PKCβ). Due to the limited publicly available information on this compound, this document outlines detailed protocols and application frameworks based on the established characteristics of well-documented, selective PKCβ inhibitors. These guidelines will enable researchers to characterize the activity of this compound and similar compounds, and to investigate their effects on cellular signaling pathways.

PKCβ is a serine/threonine-specific protein kinase that plays a crucial role in various cellular signaling pathways.[1] As a member of the conventional PKC family, its activation is dependent on calcium and diacylglycerol (DAG).[2][3][4] Dysregulation of PKCβ has been implicated in a variety of diseases, making it a significant target for therapeutic intervention.[1]

Chemical Properties and Handling

While specific data for this compound is not available, a typical small molecule inhibitor should be handled with appropriate laboratory precautions. It is recommended to prepare stock solutions in a suitable solvent, such as DMSO, and store them at -20°C or -80°C to ensure stability. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes typical quantitative data for known selective PKCβ inhibitors. Researchers should aim to generate similar data for this compound to characterize its potency and selectivity.

ParameterDescriptionTypical Value Range for Selective PKCβ InhibitorsReference Compound Examples
IC50 (PKCβ1) The half-maximal inhibitory concentration against the PKCβ1 isoform. A lower value indicates higher potency.1 - 10 nMRuboxistaurin (4.7 nM), Enzastaurin (6 nM)[5]
IC50 (PKCβ2) The half-maximal inhibitory concentration against the PKCβ2 isoform.1 - 10 nMRuboxistaurin (5.9 nM)[5]
Selectivity The ratio of IC50 values for other PKC isoforms (e.g., PKCα, γ, δ, ε, ζ) compared to PKCβ. Higher ratios indicate greater selectivity.>10-fold selectivity over other isoforms is desirable.Enzastaurin exhibits 6- to 20-fold selectivity against PKCα, γ, and ε.[5]
Cellular EC50 The half-maximal effective concentration in a cell-based assay measuring a downstream effect of PKCβ inhibition.Varies depending on the cell type and endpoint measured.Typically in the nanomolar to low micromolar range.

Signaling Pathway

PKCβ is a key component of intracellular signaling cascades initiated by the activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The diagram below illustrates the canonical PKCβ signaling pathway and the putative point of inhibition by this compound.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKCb PKCβ DAG->PKCb activate Ca Ca²⁺ ER->Ca releases Ca->PKCb activate Substrate Downstream Substrates PKCb->Substrate phosphorylates This compound This compound This compound->PKCb inhibits Response Cellular Responses (e.g., Gene Expression, Proliferation) Substrate->Response

Caption: Canonical PKCβ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro PKCβ Kinase Activity Assay

This protocol is designed to determine the IC50 value of this compound for PKCβ. Commercially available non-radioactive ELISA-based kits are recommended for safety and convenience.[6][7]

Materials:

  • Recombinant human PKCβ enzyme

  • PKC substrate peptide (e.g., CREBtide)[8]

  • ATP

  • Kinase reaction buffer

  • This compound stock solution and serial dilutions

  • Positive control inhibitor (e.g., Ruboxistaurin)

  • Microplate pre-coated with substrate peptide

  • Phospho-specific antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in kinase reaction buffer.

  • Add the diluted compounds to the wells of the substrate-coated microplate.

  • Add the PKCβ enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the recommended temperature (e.g., 30°C) and for the specified time (e.g., 30-60 minutes).

  • Stop the reaction and wash the wells to remove unbound reagents.

  • Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the wells and add the HRP-conjugated secondary antibody.

  • Incubate and wash the wells again.

  • Add the TMB substrate and incubate until color develops.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Plot the absorbance against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow Diagram:

Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of this compound start->prep_compounds add_compounds Add Compounds to Substrate-Coated Plate prep_compounds->add_compounds add_enzyme Add PKCβ Enzyme add_compounds->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate_reaction Incubate add_atp->incubate_reaction wash1 Wash Plate incubate_reaction->wash1 add_primary_ab Add Phospho-Specific Primary Antibody wash1->add_primary_ab incubate_ab1 Incubate add_primary_ab->incubate_ab1 wash2 Wash Plate incubate_ab1->wash2 add_secondary_ab Add HRP-Conjugated Secondary Antibody wash2->add_secondary_ab incubate_ab2 Incubate add_secondary_ab->incubate_ab2 wash3 Wash Plate incubate_ab2->wash3 add_tmb Add TMB Substrate wash3->add_tmb develop_color Color Development add_tmb->develop_color add_stop Add Stop Solution develop_color->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end Western_Blot_Logic PMA PMA Stimulation PKCb_activation PKCβ Activation PMA->PKCb_activation MARCKS_phos Phosphorylation of Downstream Targets (e.g., p-MARCKS) PKCb_activation->MARCKS_phos ER21355_treatment This compound Treatment ER21355_treatment->PKCb_activation inhibits

References

Application Notes and Protocols for the Study of EGFR Mutations Using ER21355

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1][2][3][4] Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][4][5][6][7][8] These mutations, such as exon 19 deletions and the L858R point mutation, are key targets for therapeutic intervention.[5][6][9] ER21355 is a novel, potent, and selective inhibitor of specific EGFR mutations, designed to overcome known resistance mechanisms. These application notes provide detailed protocols for the characterization of this compound's activity against various EGFR-mutant cancer cell lines.

Hypothetical Mechanism of Action of this compound

This compound is hypothesized to be an ATP-competitive inhibitor that selectively binds to the kinase domain of mutant EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition is expected to lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells harboring activating EGFR mutations.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds P P EGFR->P Autophosphorylation This compound This compound This compound->P Inhibits Grb2/SOS Grb2/SOS P->Grb2/SOS PI3K PI3K P->PI3K PLCγ PLCγ P->PLCγ Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCγ->PKC MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Invasion Invasion PKC->Invasion

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various EGFR genotypes.

Cell LineEGFR Mutation StatusThis compound IC₅₀ (nM)[10][11][12]
A549Wild-Type>1000
HCC827Exon 19 Deletion15
NCI-H1975L858R & T790M50
PC-9Exon 19 Deletion12
H3255L858R25

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.[13][14][15][16][17]

Materials:

  • EGFR-mutant and wild-type cell lines

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blotting

This protocol is for analyzing the effect of this compound on EGFR phosphorylation and downstream signaling proteins.[18][19][20][21][22]

Materials:

  • EGFR-mutant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel EGFR inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_preclinical Preclinical Development Biochemical_Assay Biochemical Kinase Assay (EGFR wt vs mutant) Cell_Viability Cell Viability Assays (Panel of cell lines) Biochemical_Assay->Cell_Viability Lead Identification Western_Blot Western Blotting (Target engagement & pathway analysis) Cell_Viability->Western_Blot Mechanism of Action Xenograft_Models Xenograft Models (Tumor growth inhibition) Western_Blot->Xenograft_Models Efficacy Testing PD_Studies Pharmacodynamic Studies (Target modulation in tumors) Xenograft_Models->PD_Studies Tox_Studies Toxicology Studies PD_Studies->Tox_Studies PK_Studies Pharmacokinetic Studies PD_Studies->PK_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling PK_Studies->IND_Enabling

Figure 2: Preclinical evaluation workflow for a novel EGFR inhibitor.

Conclusion

This compound presents a promising therapeutic candidate for the treatment of cancers driven by specific EGFR mutations. The protocols and data presented in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound. These studies are crucial for the continued development of targeted therapies for EGFR-mutant cancers and for overcoming the challenge of acquired resistance to existing treatments. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.[23][24][25][26][27]

References

Application Notes and Protocols for ER21355 in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ER21355" is a hypothetical agent used for illustrative purposes in this document. The following application notes and protocols are based on the established mechanisms of common targeted therapies in lung cancer research and are intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent subtype.[1][2] A significant portion of NSCLC cases are driven by mutations in key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][3][4] These genetic alterations represent critical vulnerabilities that can be exploited by targeted therapies. This compound is a novel, potent, and selective small-molecule inhibitor of the EGFR signaling cascade. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in various lung cancer models, detailing its mechanism of action and providing protocols for its use in both in vitro and in vivo settings.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively targeting and inhibiting the tyrosine kinase activity of EGFR. In many lung cancers, activating mutations in EGFR lead to constitutive activation of downstream pro-survival signaling pathways, including the PI3K/Akt/mTOR and RAF/MEK/ERK (MAPK) pathways.[4][5] These pathways are crucial for cell proliferation, survival, and differentiation.[1][6] By blocking the phosphorylation of EGFR, this compound effectively abrogates these downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway This compound This compound EGFR EGFR This compound->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound Mechanism of Action.
Application in Lung Cancer Models

This compound has demonstrated significant anti-tumor activity in preclinical models of NSCLC harboring activating EGFR mutations. Its efficacy has been evaluated in both cell line-derived and patient-derived xenograft (PDX) models.[7][8]

The cytotoxic effects of this compound were assessed across a panel of human lung cancer cell lines. As shown in Table 1, cell lines with EGFR mutations (e.g., PC-9, HCC827) exhibit high sensitivity to this compound, with IC50 values in the nanomolar range. In contrast, cell lines with wild-type EGFR (e.g., A549, H1299) are significantly less sensitive.

Table 1: In Vitro Activity of this compound in NSCLC Cell Lines

Cell Line EGFR Status Histology IC50 (nM) of this compound
PC-9 Exon 19 Del Adenocarcinoma 15
HCC827 Exon 19 Del Adenocarcinoma 25
H1975 L858R, T790M Adenocarcinoma >10,000
A549 Wild-Type Adenocarcinoma >10,000

| H1299 | Wild-Type | Adenocarcinoma | >10,000 |

The anti-tumor activity of this compound was evaluated in a patient-derived xenograft (PDX) model established from an invasive mucinous lung adenocarcinoma harboring an EGFR exon 19 deletion.[9] Oral administration of this compound resulted in significant tumor growth inhibition compared to vehicle-treated controls.

Table 2: In Vivo Efficacy of this compound in a Lung Cancer PDX Model

Treatment Group Dosage Mean Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%)
Vehicle - 1500 ± 210 -

| this compound | 50 mg/kg, daily | 450 ± 95 | 70 |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol details the measurement of cell viability in response to this compound treatment using a standard MTT assay.

Materials:

  • NSCLC cell lines (e.g., PC-9, A549)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of EGFR Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and downstream effectors like Akt.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Primary antibodies (p-EGFR, total EGFR, p-Akt, total Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for 2 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescence substrate and an imaging system.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound in an in vivo lung cancer xenograft model.

start Start: Immunocompromised Mice implantation Subcutaneous Implantation of PC-9 Cells start->implantation growth Tumor Growth to ~150 mm³ implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment_vehicle Daily Dosing: Vehicle Control randomization->treatment_vehicle Group 1 treatment_drug Daily Dosing: This compound (50 mg/kg) randomization->treatment_drug Group 2 monitoring Monitor Tumor Volume & Body Weight (3 weeks) treatment_vehicle->monitoring treatment_drug->monitoring endpoint Endpoint Analysis: Tumor Weight & Biomarkers monitoring->endpoint

Figure 2: Workflow for In Vivo Xenograft Study.

Materials:

  • 6-8 week old female athymic nude mice

  • PC-9 lung cancer cells

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 PC-9 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Treatment Administration: Administer this compound (50 mg/kg) or vehicle daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor body weight as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice, and excise and weigh the tumors. Tissues can be collected for pharmacodynamic biomarker analysis (e.g., Western blot for p-EGFR).

Therapeutic Strategy and Logic

The use of this compound is predicated on the principle of "oncogene addiction," where tumor cells are highly dependent on a single activated oncogenic pathway for their survival and proliferation.[1] By selectively targeting the driver oncogene (mutant EGFR), this compound is expected to induce a potent anti-tumor response while minimizing toxicity to normal tissues that do not rely on this specific mutation.

tumor EGFR-Mutant Lung Cancer addiction Oncogene Addiction tumor->addiction exhibits pathway_activation Constitutive EGFR Pathway Activation addiction->pathway_activation leads to inhibition Selective EGFR Inhibition pathway_activation->inhibition drug This compound drug->inhibition causes apoptosis Tumor Cell Apoptosis inhibition->apoptosis induces response Therapeutic Response apoptosis->response results in

Figure 3: Logical Framework for this compound Therapy.

References

ER21355 biochemical assay development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: ER21355

Biochemical and Cellular Assay Development for the Characterization of this compound, a Potent and Selective MEK1 Kinase Inhibitor

Introduction

The Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical intracellular cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[2][3] this compound is a novel small molecule inhibitor identified through high-throughput screening campaigns. This document provides a comprehensive overview of the biochemical and cellular assays developed to characterize the potency, selectivity, and mechanism of action of this compound as an inhibitor of MEK1, a key kinase in the MAPK pathway.

Data Presentation

The following tables summarize the key quantitative data for this compound, establishing its profile as a potent and selective MEK1 inhibitor.

Table 1: Biochemical Potency of this compound against MEK1 Kinase

This table shows the half-maximal inhibitory concentration (IC50) of this compound against MEK1, as determined by a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay. The data is compared to a known MEK1 inhibitor.

CompoundTargetAssay FormatIC50 (nM)
This compound MEK1TR-FRET15.2
Reference InhibitorMEK1TR-FRET25.8

Table 2: Kinase Selectivity Profile of this compound

To assess the selectivity of this compound, its inhibitory activity was tested against a panel of related and unrelated kinases. The results demonstrate a high degree of selectivity for MEK1.

Kinase TargetIC50 (nM)
MEK1 15.2
MEK245.7
ERK1>10,000
ERK2>10,000
p38α>10,000
JNK1>10,000
CDK2>10,000

Table 3: Binding Kinetics of this compound to MEK1

The binding kinetics of this compound to the MEK1 protein were determined using Surface Plasmon Resonance (SPR). This provides insight into the binding and dissociation characteristics of the inhibitor. The proper measurement of binding affinity is crucial in drug discovery.[4]

ParameterSymbolValue
Association Rate Constantka (M⁻¹s⁻¹)1.2 x 10⁵
Dissociation Rate Constantkd (s⁻¹)2.5 x 10⁻⁴
Dissociation ConstantKD (nM)2.1

Mandatory Visualizations

Diagram 1: MAPK/ERK Signaling Pathway and the Action of this compound

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Phosphorylation This compound This compound This compound->MEK1 Inhibition

Caption: The MAPK/ERK signaling cascade with the inhibitory action of this compound on MEK1.

Diagram 2: Experimental Workflow for this compound Characterization

Workflow start Start: Novel Compound this compound biochem_assay Primary Screening: Biochemical MEK1 Inhibition Assay (TR-FRET) start->biochem_assay potency Determine IC50 (Potency) biochem_assay->potency selectivity Kinase Selectivity Profiling (Panel of >50 Kinases) potency->selectivity binding Mechanism of Action: Binding Kinetics (SPR) potency->binding cell_assay Cellular Assay: Phospho-ERK1/2 Detection selectivity->cell_assay kinetics_data Determine ka, kd, KD binding->kinetics_data kinetics_data->cell_assay target_engagement Confirm Target Engagement in Cells cell_assay->target_engagement end Complete Profile of this compound target_engagement->end

References

Application Notes and Protocols for Cell-Based Phosphorylation Assays with ER21355 (Enzastaurin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER21355, also known as Enzastaurin, is a potent and selective inhibitor of Protein Kinase C beta (PKCβ), a key enzyme involved in cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.[1][2] Enzastaurin also impacts other critical signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways, making it a compound of significant interest for cancer research and drug development.[2][3][4] These application notes provide detailed protocols for assessing the effects of this compound on protein phosphorylation in cell-based assays, enabling researchers to investigate its mechanism of action and evaluate its therapeutic potential.

Mechanism of Action

Enzastaurin is an ATP-competitive inhibitor that primarily targets the β isoform of Protein Kinase C.[5] By inhibiting PKCβ, Enzastaurin disrupts downstream signaling events. Notably, it has been shown to suppress the phosphorylation of several key signaling proteins, including:

  • AKT: Enzastaurin treatment leads to a decrease in the phosphorylation of AKT at Threonine 308 (Thr308) and Serine 473 (Ser473).[1][6][7]

  • GSK3β: Glycogen Synthase Kinase 3 beta (GSK3β) phosphorylation at Serine 9 (Ser9) is consistently inhibited by Enzastaurin.[1][6][8] This can serve as a reliable pharmacodynamic marker for its activity.[1]

  • Ribosomal Protein S6: Phosphorylation of the S6 ribosomal protein at Serine 240/244 (S240/244), a downstream effector of the mTOR pathway, is also suppressed by Enzastaurin.[1][6]

  • ERK1/2: The effect of Enzastaurin on the phosphorylation of ERK1/2 can be cell-type dependent, with some studies showing a significant reduction.[9]

The collective inhibition of these phosphorylation events contributes to the anti-proliferative and pro-apoptotic effects of Enzastaurin observed in various cancer cell lines.[1][6]

Data Presentation

The following table summarizes the quantitative data regarding the effect of this compound (Enzastaurin) on the phosphorylation of key signaling proteins in different cancer cell lines.

Cell Line TypeTarget ProteinPhosphorylation SiteObserved EffectEffective Concentration / IC50Reference
Human Colon Carcinoma & GlioblastomaGSK3βSer9SuppressionNot specified[1]
Human Colon Carcinoma & GlioblastomaAKTThr308SuppressionNot specified[1]
Human Colon Carcinoma & GlioblastomaRibosomal Protein S6S240/244SuppressionNot specified[1]
Pancreatic CancerPKCβThr500ReductionConcentrations achievable in patients[8][10]
Pancreatic CancerGSK3βSer9Inhibition of radiation-induced phosphorylationConcentrations achievable in patients[8][10]
Multiple MyelomaAKTSer473DecreaseIC50 concentration for the respective cell line[7]
Multiple MyelomaGSK3βSer9DecreaseIC50 concentration for the respective cell line[7]
Small-Cell & Non-Small Cell Lung CancerGSK3βNot specifiedReductionIC50s 3-10 μmol/L[3]
GNAQ Mutant Uveal MelanomaERK1/2Not specifiedSignificant suppressionNot specified[9]
B-cell LymphomaPKC, RSK, AKTNot specifiedInhibitionNot specified[11]

Mandatory Visualization

ER21355_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras PKCbeta PKCβ PKCbeta->PI3K Activates AKT AKT PI3K->AKT Activates GSK3beta GSK3β AKT->GSK3beta Inhibits (p-Ser9) mTORC1 mTORC1 AKT->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription GSK3beta->Transcription Inhibits Apoptosis S6K S6K mTORC1->S6K Activates S6 Ribosomal Protein S6 S6K->S6 Phosphorylates (p-S240/244) S6->Transcription Protein Synthesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound (Enzastaurin) This compound->PKCbeta Inhibits

Caption: Signaling pathways affected by this compound (Enzastaurin).

Experimental Protocols

This section provides detailed methodologies for conducting cell-based phosphorylation assays to evaluate the effect of this compound. A general protocol for a plate-based immunoassay (e.g., In-Cell Western or ELISA) is provided, which can be adapted for specific assay formats.

Protocol 1: In-Cell Western Assay for Protein Phosphorylation

This protocol allows for the simultaneous detection of a phosphorylated protein and total protein in the same well, providing a normalized and accurate measurement.

Materials:

  • This compound (Enzastaurin)

  • Cell line of interest (e.g., HCT116, U87-MG, MM.1S)

  • 96-well or 384-well clear bottom, black-walled tissue culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixing Solution: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: Odyssey Blocking Buffer (LI-COR) or similar

  • Primary Antibodies:

    • Rabbit anti-phospho-AKT (Thr308 or Ser473)

    • Mouse anti-total AKT

    • Rabbit anti-phospho-GSK3β (Ser9)

    • Mouse anti-total GSK3β

    • Rabbit anti-phospho-S6 (S240/244)

    • Mouse anti-total S6

  • Secondary Antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • DNA stain for normalization (e.g., TO-PRO®-3 Iodide)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed cells into a 96-well or 384-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 2, 6, 24 hours).

  • Fixation: Carefully aspirate the medium. Wash the cells once with ice-cold PBS. Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.

  • Permeabilization: Aspirate the Fixing Solution and wash the wells three times with PBS. Add 100 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

  • Blocking: Aspirate the Permeabilization Buffer and wash the wells three times with PBS. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

  • Primary Antibody Incubation: Aspirate the Blocking Buffer. Add 50 µL of primary antibody solution (containing both rabbit anti-phospho and mouse anti-total antibodies diluted in Blocking Buffer) to each well. Incubate overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Aspirate the primary antibody solution and wash the wells five times with PBS containing 0.1% Tween-20. Add 50 µL of secondary antibody solution (containing both IRDye® 800CW and IRDye® 680RD diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature in the dark.

  • DNA Staining (Optional Normalization): Aspirate the secondary antibody solution and wash the wells five times with PBS containing 0.1% Tween-20. Add a DNA stain diluted in PBS and incubate for 15 minutes in the dark.

  • Imaging and Analysis: Aspirate the final wash solution and ensure the bottom of the plate is dry. Scan the plate using an infrared imaging system. The signal from the phospho-specific antibody (800 nm channel) is normalized to the signal from the total protein antibody (700 nm channel) or the DNA stain.

In_Cell_Western_Workflow Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Fix Fix Cells (PFA) Treat->Fix Permeabilize Permeabilize (Triton X-100) Fix->Permeabilize Block Block Non-specific Sites Permeabilize->Block PrimaryAb Incubate with Primary Antibodies (anti-phospho & anti-total) Block->PrimaryAb SecondaryAb Incubate with IRDye Secondary Antibodies PrimaryAb->SecondaryAb Scan Scan Plate on Infrared Imager SecondaryAb->Scan Analyze Analyze Data (Normalize phospho to total protein) Scan->Analyze End Results Analyze->End

Caption: In-Cell Western experimental workflow.

Protocol 2: Western Blotting for Phosphorylation Analysis

Materials:

  • This compound (Enzastaurin)

  • Cell line of interest

  • 6-well or 10 cm tissue culture plates

  • Complete cell culture medium

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary and HRP-conjugated secondary antibodies (as in Protocol 1)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Grow cells in 6-well plates to 70-80% confluency. Treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.

Western_Blot_Workflow Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation (anti-phospho) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect StripReprobe Strip and Re-probe (anti-total protein) Detect->StripReprobe End Results StripReprobe->End

Caption: Western Blotting experimental workflow.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound (Enzastaurin) on cellular phosphorylation events. By utilizing these methods, scientists can further elucidate the compound's mechanism of action and its potential as a therapeutic agent in various diseases, particularly cancer. The visualization of the signaling pathways and experimental workflows aims to provide a clear and concise understanding of the experimental design and the biological context.

References

Application Notes and Protocols for Novel EGFR Inhibitors in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: Comprehensive searches for the compound "ER21355" did not yield any publicly available information. This identifier may be an internal code, a compound not yet in the public domain, or a typographical error. Therefore, the following document provides a detailed template for application notes and protocols for a generic, novel EGFR inhibitor, which can be adapted with your specific data for this compound once available.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein often implicated in the growth and proliferation of various cancers. Overexpression or activating mutations of EGFR can lead to uncontrolled cell division, making it a prime target for therapeutic intervention. This document outlines the in vivo application of a novel EGFR inhibitor for assessing its anti-tumor efficacy in xenograft models. The provided protocols and data presentation formats are intended to guide researchers in the preclinical evaluation of such compounds.

Quantitative Data Summary

In Vitro IC50 Values
Cell LineEGFR Mutation StatusIC50 (nM) [Compound]IC50 (nM) [Control Inhibitor]
Cell Line AExon 19 DeletionDataData
Cell Line BL858RDataData
Cell Line CT790MDataData
Cell Line DWild-TypeDataData

Caption: Table 1. In vitro half-maximal inhibitory concentrations (IC50) of the novel EGFR inhibitor compared to a standard control inhibitor across a panel of cancer cell lines with varying EGFR mutation statuses.

Xenograft Tumor Growth Inhibition
Xenograft ModelTreatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)P-value
Model A (Cell Line A)Vehicle-Daily0-
[Compound]10DailyDataData
[Compound]25DailyDataData
Model B (Cell Line C)Vehicle-Daily0-
[Compound]25DailyDataData
[Compound]50DailyDataData

Caption: Table 2. Efficacy of the novel EGFR inhibitor on tumor growth in different xenograft models. Tumor growth inhibition is calculated at the end of the study period relative to the vehicle control group.

Signaling Pathways and Workflows

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Compound Novel Inhibitor (e.g., this compound) Compound->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Xenograft_Experimental_Workflow A Cell Culture Expansion (e.g., Cell Line A) B Subcutaneous Injection of Cells into Nude Mice A->B C Tumor Growth to ~100-150 mm³ B->C D Randomization into Treatment Groups C->D E Daily Dosing (Vehicle, Compound) D->E F Tumor Volume & Body Weight Measurement (2-3x / week) E->F During Treatment Period G End of Study (e.g., Day 21) F->G H Tumor Excision & Analysis (PK/PD, Western Blot) G->H

Application Notes and Protocols: Immunofluorescence Staining for EGFR Following Treatment with ER21355

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of ER21355, a hypothetical compound, on Epidermal Growth Factor Receptor (EGFR) using immunofluorescence staining. The protocols and supporting information are intended for use by researchers in cell biology, oncology, and drug development.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating key cellular processes, including proliferation, differentiation, survival, and migration.[1] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of tyrosine residues.[2] This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for normal cell function.[2][3] However, dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of proteins like EGFR within cells. This method allows for the qualitative and quantitative assessment of changes in EGFR expression and trafficking in response to treatment with therapeutic agents. These notes provide a detailed protocol for immunofluorescence staining of EGFR in cells treated with the hypothetical compound this compound.

Putative EGFR Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by EGFR activation. Understanding this pathway is crucial for interpreting the cellular effects of EGFR-targeting compounds.

EGFR_Signaling_Pathway Ligand EGF / TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg JAK JAK Dimerization->JAK Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt AKT PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Nucleus STAT STAT JAK->STAT STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: EGFR Signaling Pathways.

Experimental Protocol: Immunofluorescence Staining of EGFR

This protocol details the steps for staining EGFR in cultured cells following treatment with this compound.

Materials
MaterialSupplierCat. No.
Cell Culture Plates (96-well, glass bottom)VariesVaries
Human Cancer Cell Line (e.g., A431, HCC827)ATCCVaries
This compoundIn-house/VariesN/A
Paraformaldehyde (PFA), 4% in PBSVariesVaries
Triton™ X-100, 0.1% in PBSVariesVaries
Bovine Serum Albumin (BSA), 3% in PBSVariesVaries
Primary Antibody: Anti-EGFR (rabbit monoclonal)Millipore04-338
Secondary Antibody: Goat anti-rabbit IgG (H+L), Alexa Fluor™ 488InvitrogenA-11008
DAPI (4',6-diamidino-2-phenylindole)VariesVaries
Phosphate-Buffered Saline (PBS)VariesVaries
Antifade Mounting MediumVector LabsH-1200
Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence protocol.

IF_Workflow A 1. Cell Seeding B 2. This compound Treatment A->B C 3. Fixation (4% PFA) B->C D 4. Permeabilization (0.1% Triton X-100) C->D E 5. Blocking (3% BSA) D->E F 6. Primary Antibody Incubation (Anti-EGFR) E->F G 7. Secondary Antibody Incubation (Alexa Fluor 488) F->G H 8. Counterstaining (DAPI) G->H I 9. Mounting H->I J 10. Imaging & Analysis I->J

Caption: Immunofluorescence Staining Workflow.

Step-by-Step Method
  • Cell Seeding:

    • Seed cells onto 96-well glass-bottom plates at a density that will result in 60-70% confluency at the time of staining.

    • Incubate overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment:

    • Prepare a dilution series of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48 hours).

  • Fixation:

    • Carefully aspirate the treatment medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[6]

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular EGFR):

    • Add 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.[6]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Add 3% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[6]

  • Primary Antibody Incubation:

    • Dilute the anti-EGFR primary antibody in 1% BSA in PBS according to the manufacturer's recommendation (e.g., 1:200).[7]

    • Aspirate the blocking solution and add the diluted primary antibody.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.[7]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the Alexa Fluor™ 488-conjugated secondary antibody in 1% BSA in PBS (e.g., 1:500).[7]

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[7]

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.[8]

  • Mounting:

    • Wash the cells twice with PBS.

    • Add a drop of antifade mounting medium to each well.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope or a high-content imaging system.

    • Capture images in the DAPI (blue) and FITC/Alexa Fluor 488 (green) channels.

    • Analyze the images to quantify EGFR intensity and subcellular localization.

Data Presentation and Interpretation

Quantitative data from image analysis should be summarized in a clear and structured format.

Table 1: Hypothetical Quantitative Analysis of EGFR Staining after this compound Treatment
Treatment GroupMean EGFR Intensity (A.U.)% Cells with Nuclear EGFR% Cells with Punctate Cytoplasmic Staining
Vehicle Control1500 ± 1205 ± 1.510 ± 2.0
This compound (1 µM)850 ± 952 ± 0.845 ± 5.5
This compound (10 µM)400 ± 50<175 ± 8.0
Positive Control (e.g., Gefitinib)550 ± 601.5 ± 0.565 ± 7.2

Data are represented as mean ± standard deviation from three independent experiments. A.U. = Arbitrary Units.

Logical Relationship of this compound Action

The following diagram illustrates a hypothetical mechanism of action for this compound as an EGFR inhibitor, leading to receptor degradation.

ER21355_Action This compound This compound EGFR EGFR This compound->EGFR Binds to Internalization Receptor Internalization EGFR->Internalization Induces Degradation Lysosomal Degradation Internalization->Degradation ReducedSignaling Reduced Downstream Signaling Degradation->ReducedSignaling Leads to

References

Application Note: Flow Cytometry Analysis with ER21355

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Flow cytometry analysis with ER21355 Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Introduction

Flow cytometry is a powerful and versatile technology widely used in drug discovery and development. It allows for rapid, multi-parameter analysis of single cells in a heterogeneous population. This high-throughput capability is invaluable for various stages of the drug development pipeline, from target identification and validation to lead optimization and safety assessment.[1][2][3] Flow cytometry can be employed to elucidate the mechanism of action of a compound, assess its effects on cellular signaling pathways, and determine its impact on specific cell subsets.[3][4]

This document provides a detailed application note for the use of a hypothetical compound, this compound, in flow cytometry analysis. As specific information regarding the target and mechanism of action of this compound is not publicly available, this note will focus on a generalizable workflow for characterizing the effects of a novel small molecule inhibitor on an intracellular protein target. For the purpose of this application note, we will use Protein Kinase C beta (PRKCB) as a representative intracellular target, a key enzyme in multiple signaling pathways.[5]

Principle of the Assay

This protocol describes the use of intracellular flow cytometry to assess the effect of this compound on the expression or phosphorylation status of a target protein within a specific cell population. The method involves the fixation and permeabilization of cells to allow for the entry of fluorochrome-conjugated antibodies that specifically bind to the intracellular target of interest.[6][7][8] By comparing the fluorescence intensity of the target protein in cells treated with this compound to untreated or vehicle-treated controls, the inhibitory or modulatory effect of the compound can be quantified at a single-cell level.

Materials and Reagents

Reagent/MaterialSupplierCat. No.
Cell Line (e.g., Jurkat, U937)ATCCVaries
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
This compoundN/AN/A
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichP8139
IonomycinSigma-AldrichI0634
Fixation Buffer (e.g., 4% Paraformaldehyde)BioLegend420801
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin-based)BioLegend421002
Anti-human CD marker antibody (for cell surface staining)BioLegendVaries
Anti-human phospho-PKCβ (Thr641) Antibody (or other target-specific antibody)Cell Signaling Technology9378
Secondary Antibody, Alexa Fluor® 647 conjugateInvitrogenA21244
Flow Cytometry Staining BufferBD Biosciences554656
96-well U-bottom platesCorning353077
Flow Cytometer (e.g., BD LSRFortessa™)BD BiosciencesN/A

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and targets.

Cell Culture and Treatment
  • Culture cells in appropriate media and conditions to a density of 0.5 - 1 x 106 cells/mL.

  • Seed 1 x 106 cells per well in a 96-well U-bottom plate.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for the desired time (e.g., 1-24 hours). Include a positive control for pathway activation if applicable (e.g., PMA and Ionomycin for PKC activation).

Cell Surface Staining (Optional)
  • If analyzing a specific subpopulation, wash the cells with 200 µL of Flow Cytometry Staining Buffer and centrifuge at 400 x g for 5 minutes.

  • Discard the supernatant and resuspend the cells in 100 µL of staining buffer containing the appropriate fluorochrome-conjugated cell surface marker antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer.

Fixation
  • Resuspend the cell pellet in 100 µL of Fixation Buffer.

  • Incubate for 20 minutes at room temperature.[6]

  • Wash the cells once with 200 µL of Flow Cytometry Staining Buffer.

Permeabilization
  • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

  • Incubate for 15 minutes at room temperature.[6]

  • Wash the cells once with 200 µL of Permeabilization Buffer.

Intracellular Staining
  • Resuspend the permeabilized cells in 100 µL of Permeabilization Buffer containing the primary antibody against the intracellular target (e.g., anti-phospho-PKCβ).

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with 200 µL of Permeabilization Buffer.

  • If using an unconjugated primary antibody, resuspend the cells in 100 µL of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells twice with 200 µL of Permeabilization Buffer.

Flow Cytometry Acquisition and Analysis
  • Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer.

  • Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.

  • Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™). Gate on the cell population of interest based on forward and side scatter properties, and then on any specific surface markers.

  • Quantify the median fluorescence intensity (MFI) of the intracellular target stain in the treated versus control samples.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in the following table. This allows for a clear comparison of the effect of this compound across different concentrations.

This compound ConcentrationMedian Fluorescence Intensity (MFI) of Target Protein% Inhibition
Vehicle Control150000%
0.1 nM145003.3%
1 nM1200020.0%
10 nM800046.7%
100 nM400073.3%
1 µM200086.7%
10 µM180088.0%

% Inhibition is calculated as: [1 - (MFItreated - MFIunstained) / (MFIvehicle - MFIunstained)] x 100

Diagrams

Signaling Pathway

ER21355_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR GPCR / RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKCbeta PKCβ DAG->PKCbeta Ca_ER Ca2+ IP3->Ca_ER Downstream Downstream Effectors PKCbeta->Downstream This compound This compound This compound->PKCbeta Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Response Ca_cyto Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->PKCbeta

Caption: Hypothetical signaling pathway for this compound targeting PKCβ.

Experimental Workflow

Flow_Cytometry_Workflow start Start cell_culture Cell Culture start->cell_culture treatment Treat with this compound and Controls cell_culture->treatment surface_stain Optional: Cell Surface Staining treatment->surface_stain fixation Fixation treatment->fixation No surface_stain->fixation Yes permeabilization Permeabilization fixation->permeabilization intracellular_stain Intracellular Staining (Target Protein) permeabilization->intracellular_stain acquisition Flow Cytometry Acquisition intracellular_stain->acquisition analysis Data Analysis (MFI Quantification) acquisition->analysis end End analysis->end

Caption: Experimental workflow for flow cytometry analysis.

Troubleshooting

IssuePossible CauseSolution
Low Signal Insufficient antibody concentrationTitrate antibody to determine optimal concentration.
Inefficient permeabilizationTry alternative permeabilization reagents (e.g., methanol for some nuclear targets).[6][7]
Low target expressionUse a cell line known to express the target at high levels or stimulate cells to induce expression.
High Background Non-specific antibody bindingInclude an isotype control to assess non-specific binding. Increase the number of wash steps. Add a blocking step with serum from the host species of the secondary antibody.[7]
Insufficient washingIncrease the volume and number of wash steps.
High Variability Inconsistent cell numbersEnsure accurate cell counting and seeding.
Inconsistent incubation timesAdhere strictly to the protocol timings for all samples.

Conclusion

The described flow cytometry protocol provides a robust and reproducible method for characterizing the intracellular effects of a novel compound such as this compound. By quantifying changes in the expression or phosphorylation of a target protein, researchers can gain valuable insights into the compound's mechanism of action and dose-dependent activity. This information is critical for advancing drug development programs.[1][9]

References

Troubleshooting & Optimization

Technical Support Center: ER21355 (Sorafenib)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor ER21355 (Sorafenib). The following information addresses common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of variability in my experimental results with this compound (Sorafenib)?

A frequent source of inconsistency stems from the poor aqueous solubility of this compound (Sorafenib).[1][2][3][4] It is a lipophilic molecule with low water solubility, which can lead to precipitation in aqueous buffers and cell culture media.[4][5] This can result in a lower effective concentration of the compound in your experiments than intended.

Q2: I'm observing precipitation of this compound (Sorafenib) in my cell culture medium. How can I prevent this?

Precipitation in cell culture media is a common issue. To mitigate this, ensure your final DMSO concentration is as low as possible (ideally below 0.1%) when diluting your stock solution. It is also recommended not to store aqueous solutions of Sorafenib for more than a day.[5] For long-term experiments, consider specialized formulations such as lipid-based nanoparticles or cyclodextrin inclusion complexes to enhance solubility and stability.[1][2][3][4]

Q3: My this compound (Sorafenib) powder won't dissolve in DMSO, even at low concentrations. What could be the problem?

While Sorafenib is generally soluble in DMSO at concentrations around 20 mg/mL, issues can arise.[5] If you are using a tablet formulation intended for clinical use, it will contain excipients that are insoluble in DMSO.[6] It is crucial to use pure Sorafenib powder for in vitro and in vivo experiments.[6] If you are using the pure compound and still face issues, ensure your DMSO is anhydrous, as water contamination can reduce solubility.

Q4: How stable is this compound (Sorafenib) in solution?

Sorafenib is reasonably stable under various conditions, including exposure to dilute acid, dilute base, hydrogen peroxide, light, and heat.[7] However, its stability can be affected by the solvent and storage conditions. For long-term storage, it is best to store aliquots of your DMSO stock solution at -80°C.[8] Aqueous solutions should be prepared fresh for each experiment and not stored for more than 24 hours.[5]

Q5: What are the primary metabolic pathways for this compound (Sorafenib) that might affect its stability in my cellular assays?

Sorafenib is primarily metabolized in the liver through oxidation by cytochrome P450 3A4 (CYP3A4) and glucuronidation by UGT1A9.[9][10] If your cell line expresses high levels of these enzymes, the compound may be metabolized, leading to a decrease in the effective concentration over time. Consider this when designing long-term incubation experiments.

Troubleshooting Guides

Issue: Inconsistent IC50 values in cell proliferation assays.
Possible Cause Troubleshooting Step
Precipitation of this compound (Sorafenib) in culture medium. 1. Prepare fresh dilutions of this compound (Sorafenib) from a DMSO stock for each experiment. 2. Decrease the final concentration of DMSO in the culture medium. 3. Visually inspect the wells for precipitation under a microscope before and during the experiment. 4. Consider using a solubility-enhancing formulation if the problem persists.[1][2][3][4]
Degradation of this compound (Sorafenib) during incubation. 1. Minimize the exposure of stock solutions to light. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. For long-term experiments, replenish the medium with freshly diluted this compound (Sorafenib) at regular intervals.
Cell line-specific metabolism. 1. Check the expression levels of CYP3A4 and UGT1A9 in your cell line.[9][10] 2. If metabolism is a concern, consider using a shorter incubation time or including a metabolic inhibitor as a control.
Issue: Low or no inhibition of the RAF/MEK/ERK pathway in Western blot analysis.
Possible Cause Troubleshooting Step
Insufficient concentration of active this compound (Sorafenib). 1. Confirm the complete dissolution of this compound (Sorafenib) in DMSO before diluting in your experimental buffer. 2. Increase the concentration of this compound (Sorafenib) used for treatment. 3. Ensure the treatment time is sufficient to observe pathway inhibition.
Incorrect preparation of the aqueous working solution. 1. Always add the DMSO stock solution to the aqueous buffer, not the other way around, to minimize precipitation. 2. Do not store the diluted aqueous solution.[5]

Experimental Protocols

Protocol 1: Preparation of this compound (Sorafenib) Stock Solution for In Vitro Experiments
  • Materials:

    • This compound (Sorafenib) powder (pure chemical, not tablet form)[6]

    • Anhydrous Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Weigh the desired amount of this compound (Sorafenib) powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10-20 mM.[8]

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage.[8]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
  • Materials:

    • This compound (Sorafenib) DMSO stock solution (from Protocol 1)

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound (Sorafenib) DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Crucially, add the DMSO stock solution to the cell culture medium and mix immediately. Do not add the medium to the DMSO stock.

    • Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).

    • Use the working solutions immediately after preparation.[5]

Visualizations

ER21355_Signaling_Pathway RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) Ras Ras RTK->Ras B_Raf B-Raf Ras->B_Raf C_Raf C-Raf Ras->C_Raf MEK MEK B_Raf->MEK C_Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation This compound This compound (Sorafenib) This compound->RTK This compound->B_Raf This compound->C_Raf

Caption: this compound (Sorafenib) signaling pathway inhibition.

experimental_workflow start Start dissolve Dissolve this compound in DMSO (Stock) start->dissolve dilute Dilute Stock in Aqueous Buffer dissolve->dilute check_precipitate Check for Precipitation? dilute->check_precipitate proceed Proceed with Experiment check_precipitate->proceed No troubleshoot Troubleshoot Solubility check_precipitate->troubleshoot Yes troubleshoot->dissolve

Caption: Experimental workflow for preparing this compound.

logical_relationship solubility Poor Aqueous Solubility precipitation Precipitation in Aqueous Media solubility->precipitation concentration Lower Effective Concentration precipitation->concentration variability Experimental Variability concentration->variability

Caption: Relationship between solubility and experimental variability.

References

Technical Support Center: Optimizing ER21355 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the novel compound ER21355 in cell culture environments. Our goal is to facilitate the seamless integration of this compound into your experiments by offering detailed protocols and addressing potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a novel compound like this compound, it is crucial to determine the optimal concentration empirically for each cell line. We recommend starting with a broad range of concentrations in a dose-response experiment. A typical starting range might be from 0.1 nM to 100 µM, with logarithmic dilutions. This initial screen will help identify a narrower, effective concentration range for your specific cell model.

Q2: How can I determine if this compound is cytotoxic to my cells?

A2: Cytotoxicity can be assessed using various assays that measure cell viability and death.[1][2][3][4] A common initial approach is the MTT assay, which measures metabolic activity as an indicator of cell viability.[1] For more detailed analysis, consider using assays that distinguish between different modes of cell death, such as apoptosis and necrosis.[2][5] Live/dead staining with reagents like Calcein AM and Ethidium Homodimer-1 (EthD-1) can provide a direct count of viable and non-viable cells.[4]

Q3: What are the common signs of contamination in my cell culture, and how can I prevent it?

A3: Common signs of microbial contamination include a sudden change in media color (e.g., yellowing for bacterial, or pink/purple for fungal), turbidity, or visible colonies.[6] To prevent contamination, always use sterile techniques, work in a laminar flow hood, regularly clean incubators and hoods, and use antibiotics/antimycotics in your media only when necessary.[7][8] It is also good practice to regularly test your cell lines for mycoplasma contamination.[7]

Q4: My cells are not adhering properly after treatment with this compound. What could be the cause?

A4: Poor cell attachment can be due to several factors.[7][9] If this occurs after this compound treatment, it might indicate cytotoxicity at the concentration used. Alternatively, the compound could be affecting cell adhesion pathways. We recommend performing a dose-response curve to assess toxicity. If the issue persists at non-toxic concentrations, consider if your culture vessel requires a specific coating (e.g., poly-L-lysine, fibronectin) to enhance cell attachment.[7] Also, ensure that you are not over-trypsinizing your cells during passaging, as this can damage cell surface proteins required for attachment.[8]

Q5: What is the known mechanism of action for this compound?

A5: As a novel compound, the precise mechanism of action for this compound is under investigation. Preliminary data suggests potential involvement in the MAPK/ERK signaling pathway, which is a key regulator of cell proliferation, differentiation, and survival.[10][11] Further research is needed to elucidate the specific molecular targets within this pathway.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a homogenous cell suspension before seeding. Use a consistent volume and concentration of cells for each well/plate.
Edge effects in multi-well platesAvoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate pipetting of this compoundCalibrate your pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing at each step.
Cell clumpingThis can lead to uneven growth and compound exposure. Ensure single-cell suspension after trypsinization. If clumping persists, consider using a cell strainer.[6]
Issue 2: No Observable Effect of this compound
Possible Cause Troubleshooting Step
Sub-optimal concentrationThe concentration of this compound may be too low to elicit a response. Perform a wider dose-response experiment with higher concentrations.
Compound instabilityThis compound may be unstable in your culture media or under your specific experimental conditions (e.g., light or temperature sensitivity). Refer to the compound's stability data sheet. Prepare fresh solutions for each experiment.
Cell line is non-responsiveThe target of this compound may not be present or active in your chosen cell line. Consider screening a panel of different cell lines to find a responsive model.
Insufficient incubation timeThe observed effect may require a longer incubation period. Perform a time-course experiment to determine the optimal treatment duration.
Issue 3: Unexpected Cell Morphology or Growth Rate
Possible Cause Troubleshooting Step
Off-target effects of this compoundThe compound may be interacting with unintended molecular targets. Consider performing assays to investigate common off-target effects, such as cell cycle analysis or apoptosis assays.
Solvent toxicityIf using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is non-toxic to your cells (typically <0.1%). Run a vehicle control (media with solvent only) to assess its effect.
Change in media pHHigh concentrations of a compound or its solvent can alter the pH of the culture media. Check the pH of your media after adding this compound.[8]
Environmental stressEnsure optimal incubator conditions (temperature, CO2, humidity) are maintained.[8]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture media. Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: Remove the old media from the cells and add the various concentrations of this compound. Include a vehicle control (media with solvent) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Assessing Cell Proliferation using EdU Incorporation Assay
  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with the desired concentration of this compound for the desired time.

  • EdU Labeling: Add EdU (5-ethynyl-2'-deoxyuridine), a nucleoside analog of thymidine, to the culture medium and incubate for a period that allows for DNA synthesis (e.g., 2 hours).

  • Cell Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde and permeabilize with 0.5% Triton X-100.

  • Click-iT Reaction: Prepare the Click-iT reaction cocktail containing a fluorescent azide that will react with the alkyne group of the incorporated EdU. Incubate the cells with the reaction cocktail.

  • Nuclear Staining: Counterstain the cell nuclei with a DNA dye such as Hoechst 33342.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive cells).

This protocol is based on general EdU assay principles.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Myc) erk->transcription_factors proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation This compound This compound This compound->mek ?

Caption: Hypothesized mechanism of this compound in the MAPK/ERK pathway.

troubleshooting_logic start No Observable Effect of this compound check_concentration Is the concentration range appropriate? start->check_concentration check_stability Is the compound stable? check_concentration->check_stability Yes outcome1 Increase Concentration Range check_concentration->outcome1 No check_cell_line Is the cell line responsive? check_stability->check_cell_line Yes outcome2 Prepare Fresh Solutions check_stability->outcome2 No check_duration Is the incubation time sufficient? check_cell_line->check_duration Yes outcome3 Screen Different Cell Lines check_cell_line->outcome3 No outcome4 Perform Time-Course Experiment check_duration->outcome4 No

Caption: Troubleshooting logic for a lack of this compound effect.

References

Troubleshooting ER21355 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the experimental compound ER21355.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By binding to the ATP-binding pocket of MEK1/2, it prevents the phosphorylation and subsequent activation of ERK1/2 (p44/42 MAPK), a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is critical for cell proliferation, differentiation, and survival.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For short-term use (up to 1 week), the DMSO stock solution can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: Is this compound light-sensitive or temperature-sensitive?

A3: this compound is moderately light-sensitive. It is recommended to store the solid compound and its solutions in amber vials or tubes wrapped in foil. The compound is stable at room temperature for short periods, but prolonged exposure to high temperatures should be avoided.

Troubleshooting Experimental Results

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Q: We are observing significant variability in the IC50 values for this compound in our cancer cell line panel across different experimental runs. What could be the cause?

A: Inconsistent IC50 values are a common issue that can stem from several factors. Below is a summary of potential causes and solutions.

Troubleshooting Summary: Inconsistent IC50 Values

Potential Cause Recommended Solution
Cell Seeding Density Ensure a consistent number of cells are seeded per well. High or low confluency can alter cellular response to the compound. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
Compound Dilution Errors Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid using old dilutions. Verify pipette calibration.
Assay Incubation Time The duration of compound exposure can significantly impact IC50 values. Ensure the incubation time is consistent across all experiments (e.g., 48, 72 hours).
Cell Line Health/Passage Number Use cells from a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Regularly check for mycoplasma contamination.

| Reagent Variability | Ensure that the viability reagent (e.g., MTT, PrestoBlue) is within its expiration date and handled according to the manufacturer's instructions. |

Issue 2: Incomplete Downregulation of Phospho-ERK (p-ERK)

Q: In our Western blot analysis, we are not seeing complete inhibition of p-ERK even at high concentrations of this compound (e.g., 10x the expected IC50). Why might this be happening?

A: Incomplete target inhibition can be perplexing. The issue may lie in the experimental conditions or compensatory signaling mechanisms.

Troubleshooting Summary: Incomplete p-ERK Inhibition

Potential Cause Recommended Solution
Insufficient Incubation Time The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximal p-ERK inhibition.
High Serum Concentration Growth factors in fetal bovine serum (FBS) can strongly activate the MAPK pathway, potentially overwhelming the inhibitory effect of this compound. Try reducing the serum concentration (e.g., to 0.5-2%) or serum-starving the cells for a few hours before treatment.
Compensatory Pathway Activation Some cell lines exhibit feedback loops or activate parallel signaling pathways (e.g., PI3K/AKT) upon MEK inhibition, which can lead to persistent ERK signaling or cell survival. Consider co-treatment with an inhibitor of the compensatory pathway.

| Compound Stability | Ensure the this compound stock solution is not degraded. Use a fresh aliquot from -80°C storage and compare its efficacy to a new batch if available. |

Visualized Signaling Pathway and Workflow

To aid in experimental design and troubleshooting, the following diagrams illustrate the targeted signaling pathway and a logical troubleshooting workflow.

ER21355_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound This compound->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Troubleshooting_Workflow Start Inconsistent Experimental Result (e.g., variable IC50) Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Protocol->Start Error Found Check_Reagents Verify Reagent Integrity (Compound, Cells, Media) Check_Protocol->Check_Reagents Protocol OK Check_Reagents->Start Error Found Optimize_Assay Optimize Assay Parameters (Seeding Density, Time) Check_Reagents->Optimize_Assay Reagents OK Success Problem Resolved Optimize_Assay->Success Optimization Works Fail Problem Persists Optimize_Assay->Fail Still Inconsistent Hypothesis Formulate New Hypothesis (e.g., Biological Resistance) Redesign Redesign Experiment Hypothesis->Redesign Fail->Hypothesis Redesign->Start

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in growth medium from a 10 mM DMSO stock. Include a DMSO-only vehicle control.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for p-ERK and Total ERK
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (and a vehicle control) for the optimized duration (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (e.g., 1:1000 dilution) and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To measure total ERK, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK.

Mechanisms of resistance to ER21355

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ER21355. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting mechanisms of resistance to this compound, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor for non-small cell lung cancer (NSCLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a third-generation EGFR tyrosine kinase inhibitor (TKI). It forms a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits EGFR signaling, particularly in tumors harboring activating EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.[1]

Q2: What are the most common mechanisms of acquired resistance to this compound?

A2: Acquired resistance to this compound can be broadly categorized into on-target and off-target mechanisms. The most frequently observed on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of this compound.[1][2] Off-target mechanisms often involve the activation of bypass signaling pathways, such as MET amplification, HER2 amplification, or mutations in downstream effectors like KRAS.[3][4][5][6]

Q3: Can resistance to this compound occur through mechanisms other than genetic mutations?

A3: Yes, non-genetic mechanisms can also contribute to resistance. These can include phenotypic changes like the epithelial-to-mesenchymal transition (EMT), which can be triggered by epigenetic modifications.[7][8] Additionally, some tumors may undergo histological transformation, for example, to small cell lung cancer, rendering them less dependent on EGFR signaling.[2]

Q4: How can I determine if my cell line or patient-derived xenograft (PDX) model has developed resistance to this compound?

A4: Resistance can be initially identified by a loss of response to this compound treatment, such as renewed cell proliferation or tumor growth. To confirm and characterize the resistance mechanism, you can perform molecular analyses such as DNA sequencing (e.g., next-generation sequencing) to detect EGFR mutations (like C797S) or alterations in other cancer-related genes.[9] Additionally, techniques like Western blotting or phospho-receptor tyrosine kinase (RTK) arrays can be used to assess the activation of bypass signaling pathways.

Troubleshooting Guides

Problem 1: My this compound-sensitive cell line is showing reduced responsiveness to the drug over time.

  • Possible Cause: The cell line may be developing acquired resistance.

  • Troubleshooting Steps:

    • Confirm IC50 Shift: Perform a dose-response assay to quantify the change in the half-maximal inhibitory concentration (IC50) of this compound. A significant increase in the IC50 value suggests the emergence of resistance.

    • Sequence for Resistance Mutations: Extract genomic DNA from the resistant cells and the parental sensitive cells. Perform Sanger or next-generation sequencing of the EGFR kinase domain to check for the C797S mutation or other potential resistance-conferring mutations.[9]

    • Assess Bypass Pathway Activation: Use a phospho-RTK array or Western blotting to screen for the upregulation and activation of other RTKs like MET or HER2.[10] Also, examine the phosphorylation status of downstream signaling molecules like AKT and ERK.[11][12]

    • Culture Contamination: Ensure the cell line has not been contaminated with a resistant cell line. Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.

Problem 2: I have identified a C797S mutation in my resistant cells. How can I experimentally overcome this resistance?

  • Possible Cause: The C797S mutation blocks the covalent binding of third-generation EGFR inhibitors like this compound.[1]

  • Troubleshooting Strategies:

    • Combination Therapy: If the C797S mutation is in trans with the T790M mutation, a combination of a first-generation EGFR TKI (e.g., gefitinib, erlotinib) and a third-generation TKI (like this compound) may be effective.[6]

    • Fourth-Generation EGFR Inhibitors: Investigate the efficacy of fourth-generation, allosteric EGFR inhibitors that are designed to be effective against tumors with C797S mutations.[13]

    • Targeting Downstream Pathways: Since the EGFR pathway is reactivated, consider combining this compound with inhibitors of downstream signaling nodes, such as MEK inhibitors (to block the MAPK pathway) or PI3K/mTOR inhibitors.

Problem 3: My resistant cells do not have a C797S mutation. What other mechanisms should I investigate?

  • Possible Cause: Resistance is likely mediated by an EGFR-independent mechanism.

  • Troubleshooting Steps:

    • MET Amplification: This is a common bypass track.[4][5] Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess MET gene copy number. If amplified, test the efficacy of a combination of this compound and a MET inhibitor (e.g., crizotinib, capmatinib).[3]

    • HER2 Amplification: Similar to MET, assess HER2 gene amplification and protein overexpression. A combination with a HER2-targeted therapy (e.g., trastuzumab, lapatinib) may restore sensitivity.

    • Downstream Mutations: Sequence key downstream signaling genes like KRAS, BRAF, and PIK3CA. Mutations in these genes can lead to constitutive pathway activation, rendering upstream EGFR inhibition ineffective.[13][14]

    • Phenotypic Changes: Assess markers of epithelial-to-mesenchymal transition (EMT), such as decreased E-cadherin and increased Vimentin expression, using Western blotting or immunofluorescence.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Combination Therapies in Resistant NSCLC Cell Lines

Cell LineEGFR StatusResistance MechanismThis compound IC50 (nM)This compound + METi IC50 (nM)This compound + MEKi IC50 (nM)
PC-9 Exon 19 delParental (Sensitive)5N/AN/A
PC-9/ER-R1 Exon 19 del, T790M, C797SOn-target>1000>1000850
HCC827 Exon 19 delParental (Sensitive)8N/AN/A
HCC827/ER-R2 Exon 19 delMET Amplification85015790

METi: MET inhibitor; MEKi: MEK inhibitor. Data are hypothetical and for illustrative purposes.

Table 2: Summary of Common Resistance Mechanisms to this compound

Class of ResistanceSpecific MechanismFrequencyDiagnostic Method
On-Target EGFR C797S mutation~10-20%DNA Sequencing (NGS, ddPCR)
EGFR L718Q, L792H mutations~5-10%DNA Sequencing
Off-Target (Bypass) MET Amplification~5-15%FISH, qPCR, NGS
HER2 Amplification~5%FISH, IHC
KRAS/BRAF/PIK3CA mutations~5-10%DNA Sequencing
Phenotypic Epithelial-Mesenchymal Transition (EMT)VariableWestern Blot, IHC (E-cadherin, Vimentin)
Histologic Transformation (e.g., to SCLC)~3-5%Histopathology

Frequencies are approximate and based on published data for third-generation EGFR inhibitors.[1][2][9]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Cell Culture: Culture EGFR-mutant NSCLC cells (e.g., PC-9, HCC827) in standard recommended media.

  • Initial this compound Treatment: Treat cells with this compound at a concentration equivalent to their IC50 value.

  • Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner over several months.

  • Isolation of Resistant Clones: When cells are able to proliferate in a high concentration of this compound (e.g., 1 µM), isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization: Expand the resistant clones and confirm their resistance by re-evaluating the IC50. Maintain the resistant cell lines in media containing the selective concentration of this compound.

Protocol 2: Western Blot Analysis for Bypass Pathway Activation

  • Cell Lysis: Treat parental (sensitive) and this compound-resistant cells with or without this compound for 2-4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, and ERK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance cluster_phenotypic Phenotypic Changes C797S EGFR C797S Mutation MET_Amp MET Amplification HER2_Amp HER2 Amplification KRAS_Mut KRAS Mutation EMT Epithelial-Mesenchymal Transition (EMT) Start This compound Treatment of Sensitive Cells Resistance Acquired Resistance Start->Resistance Resistance->C797S Resistance->MET_Amp Resistance->HER2_Amp Resistance->KRAS_Mut Resistance->EMT

Caption: Major mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Loss of this compound Efficacy Seq_EGFR Sequence EGFR Kinase Domain Start->Seq_EGFR C797S_Found C797S Mutation Found? Seq_EGFR->C797S_Found On_Target_Action Investigate 4th Gen Inhibitors or Combination Therapies C797S_Found->On_Target_Action Yes Phospho_Array Phospho-RTK Array & Downstream Sequencing C797S_Found->Phospho_Array No Bypass_Found Bypass Pathway Activated? Phospho_Array->Bypass_Found Off_Target_Action Combine this compound with Targeted Inhibitor (e.g., METi) Bypass_Found->Off_Target_Action Yes Other_Mech Investigate Other Mechanisms (EMT, Histology) Bypass_Found->Other_Mech No

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Overcoming ER21355 Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ER21355. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to the targeted therapy this compound in their in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you understand, characterize, and overcome resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?

A1: This is a common indication of acquired resistance. Cancer cells can develop mechanisms to evade the effects of a targeted therapy over time. The most common reasons for acquired resistance to kinase inhibitors like this compound include:

  • Secondary Mutations in the Target Kinase: The kinase that this compound targets may have developed a mutation that prevents the drug from binding effectively. A well-known example is the "gatekeeper" mutation.[1][2]

  • Activation of Bypass Signaling Pathways: The cancer cells may have found a way to activate other signaling pathways that compensate for the inhibition of the this compound target, allowing them to continue to proliferate.[3][4][5]

  • Target Gene Amplification: The cells may have increased the number of copies of the gene that codes for the target kinase, effectively "out-competing" the inhibitor.[4]

  • Increased Drug Efflux: Cells can upregulate transporter proteins that actively pump the drug out of the cell, reducing its intracellular concentration.[5]

Q2: How can we confirm if our cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: What are the first steps we should take to investigate the mechanism of resistance in our cell line?

A3: A logical first step is to investigate the most common mechanisms of resistance. We recommend the following workflow:

  • Sequence the target kinase: Look for mutations in the kinase domain that are known to cause resistance to other kinase inhibitors.

  • Perform a phosphoproteomic analysis: Compare the phosphorylation status of key signaling proteins in the parental and resistant cell lines, both with and without this compound treatment. This can help identify activated bypass pathways.

  • Assess target protein levels: Use western blotting or quantitative PCR to determine if the target protein is overexpressed or if the gene is amplified in the resistant cells.

Q4: Are there established methods for generating this compound-resistant cell lines in the lab for further study?

A4: Yes, there are two main approaches to developing drug-resistant cell lines in vitro:

  • Continuous Exposure: Gradually increase the concentration of this compound in the culture medium over several months. This method mimics the clinical development of acquired resistance.[6][7]

  • Pulsed Treatment: Expose the cells to a high concentration of this compound for a short period, followed by a recovery period in drug-free medium. This can select for cells with pre-existing resistance mechanisms.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments to overcome this compound resistance.

Problem Possible Cause Suggested Solution
Inconsistent IC50 values for this compound in the resistant cell line. The resistant cell line is not a stable, homogenous population.Perform single-cell cloning (e.g., by limiting dilution) to isolate and expand a clonal population of resistant cells.
A combination therapy that was expected to overcome resistance is not working. The chosen combination partner may not be targeting the correct bypass pathway. The dose of the combination partner may be suboptimal.Re-evaluate the mechanism of resistance using phosphoproteomics or other pathway analysis tools. Perform a dose-matrix experiment to determine the optimal concentrations for both this compound and the combination drug.
Difficulty in identifying the resistance mechanism. The resistance may be due to a less common mechanism, such as epigenetic changes or altered metabolism.Consider performing RNA sequencing (RNA-seq) or a metabolomics analysis to get a broader view of the changes in the resistant cells.
The resistant phenotype is lost over time when the cells are cultured without this compound. The resistance mechanism may be transient or dependent on the continued presence of the drug.Maintain a sub-population of the resistant cells in a medium containing a maintenance dose of this compound.[8][9]

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line by Continuous Exposure

This protocol describes a general method for developing a cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line sensitive to this compound

  • Complete cell culture medium

  • This compound stock solution

  • Cell counting solution (e.g., trypan blue)

  • 96-well plates for IC50 determination

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.

  • Initial Dosing: Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells have adapted and are growing steadily (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.[7]

  • Monitor Cell Viability: At each dose escalation, monitor the cells for signs of stress and significant cell death. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

  • Repeat Dose Escalation: Continue this process of gradual dose escalation over several months.

  • Characterize the Resistant Line: Once the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50, the cell line is considered resistant. Confirm the new, higher IC50 value.

  • Cryopreserve Resistant Cells: It is crucial to freeze down vials of the resistant cells at different passage numbers as a backup.

Protocol 2: Evaluating Combination Therapies to Overcome Resistance

This protocol outlines how to test the efficacy of a combination of this compound and a second agent in a resistant cell line.

Materials:

  • This compound-resistant cell line

  • Parental (sensitive) cell line (as a control)

  • This compound stock solution

  • Second therapeutic agent (e.g., an inhibitor of a bypass pathway) stock solution

  • 96-well plates

  • Cell viability assay reagent

Procedure:

  • Design a Dose-Response Matrix: Prepare a 96-well plate with a matrix of concentrations of this compound and the second agent. The concentrations should range from well below to well above the known or expected IC50 values.

  • Cell Seeding: Seed the resistant cells into the 96-well plate at a predetermined density.

  • Drug Treatment: Add the different combinations of this compound and the second agent to the wells. Include wells with each drug alone and untreated control wells.

  • Incubation: Incubate the plate for a period that is appropriate for the cell line's doubling time (typically 48-72 hours).

  • Cell Viability Assay: Perform a cell viability assay to determine the percentage of viable cells in each well.

  • Data Analysis: Analyze the data to determine if the combination is synergistic, additive, or antagonistic. This can be done by calculating a Combination Index (CI) using software such as CompuSyn. A CI value less than 1 indicates synergy.

Data Presentation

The following table provides a hypothetical example of data you might generate when characterizing a newly developed this compound-resistant cell line.

Cell LineIC50 of this compound (nM)Fold ResistanceTarget Kinase MutationBypass Pathway Activated
Parental101NoneNone
This compound-Resistant15015T790MPI3K/Akt

Visualizations

Signaling Pathways

cluster_0 Sensitive Cell cluster_1 Resistant Cell (Bypass Pathway) Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Kinase Target Kinase Receptor->Target Kinase Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation This compound This compound This compound->Target Kinase Inhibition Growth Factor_r Growth Factor Receptor_r Receptor Growth Factor_r->Receptor_r Target Kinase_r Target Kinase Receptor_r->Target Kinase_r Bypass Kinase Bypass Kinase Downstream Signaling_r Downstream Signaling Bypass Kinase->Downstream Signaling_r Activation Proliferation_r Proliferation Downstream Signaling_r->Proliferation_r ER21355_r This compound ER21355_r->Target Kinase_r Inhibition

Caption: Signaling in sensitive vs. resistant cells with bypass pathway activation.

Experimental Workflow

Start Start Observe Decreased Efficacy Observe Decreased Efficacy Start->Observe Decreased Efficacy Confirm Resistance (IC50 Shift) Confirm Resistance (IC50 Shift) Observe Decreased Efficacy->Confirm Resistance (IC50 Shift) Investigate Mechanism Investigate Mechanism Confirm Resistance (IC50 Shift)->Investigate Mechanism Sequence Target Sequence Target Investigate Mechanism->Sequence Target Phosphoproteomics Phosphoproteomics Investigate Mechanism->Phosphoproteomics Assess Target Levels Assess Target Levels Investigate Mechanism->Assess Target Levels Identify Mechanism Identify Mechanism Sequence Target->Identify Mechanism Phosphoproteomics->Identify Mechanism Assess Target Levels->Identify Mechanism Develop Overcoming Strategy Develop Overcoming Strategy Identify Mechanism->Develop Overcoming Strategy Combination Therapy Combination Therapy Develop Overcoming Strategy->Combination Therapy Next-Gen Inhibitor Next-Gen Inhibitor Develop Overcoming Strategy->Next-Gen Inhibitor Validate Strategy Validate Strategy Combination Therapy->Validate Strategy Next-Gen Inhibitor->Validate Strategy

Caption: Workflow for investigating and overcoming this compound resistance.

Logical Relationships

This compound Resistance This compound Resistance On-Target Resistance On-Target Resistance This compound Resistance->On-Target Resistance Off-Target Resistance Off-Target Resistance This compound Resistance->Off-Target Resistance Target Mutation Target Mutation On-Target Resistance->Target Mutation Target Amplification Target Amplification On-Target Resistance->Target Amplification Bypass Pathway Activation Bypass Pathway Activation Off-Target Resistance->Bypass Pathway Activation Drug Efflux Drug Efflux Off-Target Resistance->Drug Efflux

Caption: Major categories of resistance mechanisms to this compound.

References

Technical Support Center: Dose-Response Curve Optimization for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dose-response curve optimization of novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important?

A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug or compound and the magnitude of its biological or physiological effect (response).[1][2] These curves are fundamental in pharmacology and drug discovery for determining key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which quantify a drug's potency.[3] Establishing a reliable dose-response curve is crucial for selecting lead candidates, understanding the mechanism of action, and determining therapeutic windows.[2][4][5]

Q2: What are the critical parameters to consider when designing a dose-response experiment?

Successful dose-response experiments require careful optimization of several parameters. Key considerations include the choice of cell model (primary cells vs. cell lines), cell seeding density, culture media and supplements, and the incubation time with the compound.[6][7][8] It is also important to select an appropriate assay readout (e.g., absorbance, fluorescence, luminescence) and to ensure the plate reader is correctly configured for that readout.[6] To avoid variability, factors like edge effects in microplates should be minimized by, for example, filling outer wells with a buffer.[7]

Q3: How do I select the appropriate concentration range for my dose-response curve?

To properly characterize the sigmoidal relationship, a wide range of drug concentrations, typically on a logarithmic scale, should be tested.[5][9] A pilot experiment with a broad concentration range can help identify the approximate range of activity.[8] The final concentration range should be sufficient to define the top and bottom plateaus of the curve, where the response is maximal and minimal, respectively.[1]

Q4: What are common sources of error in dose-response experiments?

Errors in dose-response experiments can arise from multiple sources, including manual handling (e.g., pipetting errors), assay technology, instrument calibration, and data fitting.[10] Serial dilutions, a common method for preparing concentration series, can lead to the accumulation of errors.[10] Biological variability between experiments is also a significant factor.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during dose-response curve optimization experiments.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors during compound addition or reagent dispensing, edge effects in the microplate.[7][10]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Fill outer wells with media or buffer to minimize evaporation and temperature gradients.[7]
No response or very weak response to the compound Compound instability or inactivity, incorrect concentration range, insufficient incubation time, inappropriate cell model.Verify compound integrity and solubility. Test a wider and higher concentration range. Perform a time-course experiment to determine optimal incubation time.[8] Ensure the chosen cell line expresses the target kinase.
Incomplete or non-sigmoidal dose-response curve Concentration range is too narrow, insufficient data points.[1]Broaden the concentration range to define the top and bottom plateaus. Increase the number of data points, especially in the steep portion of the curve.
Poor Z' factor Suboptimal assay conditions (e.g., cell density, reagent concentration), high background signal.Optimize assay parameters such as cell number, reagent concentrations, and incubation times to maximize the signal-to-background ratio.[6]
Inconsistent results between experiments Variation in cell health or passage number, lot-to-lot variability of reagents.[6]Use cells within a consistent and low passage number range. Ensure cells are healthy and in the log growth phase.[11] Record lot numbers of all reagents and test new lots before use.[6]

Experimental Protocols

General Protocol for a Cell-Based Kinase Inhibitor Dose-Response Assay

This protocol provides a general framework. Specific details will need to be optimized for the particular cell line, kinase inhibitor, and assay readout.

  • Cell Seeding:

    • Culture cells to ~80% confluency, ensuring they are in the logarithmic growth phase.[11]

    • Harvest and count the cells. Perform a viability check.

    • Dilute the cells to the optimized seeding density in fresh culture medium.[6]

    • Dispense the cell suspension into a 96-well or 384-well microplate.[7]

    • Incubate the plate for 18-24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of the kinase inhibitor in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound stock to create a range of concentrations. It is advisable to perform at least three independent dilution series to assess reproducibility.[10]

    • Add the diluted compounds to the appropriate wells of the cell plate. Include vehicle-only controls (negative control) and a known inhibitor or maximal stimulation control (positive control).

  • Incubation:

    • Incubate the plate with the compound for the predetermined optimal time (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Add the detection reagent according to the manufacturer's protocol (e.g., a reagent to measure cell viability, apoptosis, or a specific phosphorylation event).

    • Incubate for the recommended time to allow for signal development.[11]

    • Measure the signal using a plate reader with the appropriate settings (e.g., absorbance, fluorescence, luminescence).[6]

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50/EC50, slope, and top/bottom plateaus.[12]

Visualizations

Hypothetical Signaling Pathway for a Novel Kinase Inhibitor Targeting the MAPK/ERK Pathway

MAPK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Inhibitor Novel Kinase Inhibitor Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a novel kinase inhibitor.

Experimental Workflow for Dose-Response Curve Optimization

Workflow start Start: Define Assay Objective cell_selection Select Appropriate Cell Model start->cell_selection assay_dev Assay Development & Optimization (Seeding Density, Incubation Time) cell_selection->assay_dev pilot_exp Pilot Experiment (Broad Dose Range) assay_dev->pilot_exp definitive_exp Definitive Experiment (Narrowed Dose Range, Replicates) pilot_exp->definitive_exp data_analysis Data Analysis (Normalization, Curve Fitting) definitive_exp->data_analysis troubleshoot Troubleshoot? data_analysis->troubleshoot results Report IC50/EC50 & Curve Parameters troubleshoot->assay_dev Yes troubleshoot->results No

Caption: A typical workflow for optimizing a dose-response curve experiment.

Troubleshooting Logic for Dose-Response Assays

Troubleshooting start Problem with Dose-Response Curve high_variability High Variability? start->high_variability no_response No/Weak Response? high_variability->no_response No check_plating Check Cell Seeding & Pipetting Technique high_variability->check_plating Yes bad_fit Poor Curve Fit? no_response->bad_fit No check_compound Verify Compound Activity & Concentration Range no_response->check_compound Yes check_range Adjust Dose Range & Add Data Points bad_fit->check_range Yes end Re-run Experiment bad_fit->end No check_plating->end check_compound->end check_range->end

Caption: A logical flowchart for troubleshooting common dose-response assay issues.

References

Technical Support Center: Reducing Variability in ER21355 Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "ER21355 assay" does not correspond to a recognized standard biological assay. This technical support center provides a comprehensive guide to reducing variability in immunoassays, a widely used method in research and drug development. The principles and troubleshooting strategies outlined here are broadly applicable to various immunoassay formats.

This guide is designed for researchers, scientists, and drug development professionals to help identify and mitigate sources of variability in their experiments, ensuring more robust and reproducible results.

Troubleshooting Guides

This section addresses common issues encountered during immunoassay experiments in a question-and-answer format.

High Background Signal

Q1: Are you observing a high background signal across your plate?

High background can mask the specific signal from your analyte, reducing the assay's sensitivity and dynamic range.

Potential Causes and Solutions:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the plate surface.

    • Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or try a different blocking buffer altogether. Ensure the blocking step is performed for the recommended time and temperature.[1][2]

  • Antibody Concentration Too High: Excessive concentrations of the primary or secondary antibody can lead to non-specific binding.

    • Solution: Perform a checkerboard titration to determine the optimal antibody concentrations.[3] This involves testing a range of dilutions for both the capture and detection antibodies to find the combination that provides the best signal-to-noise ratio.

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies and other reagents, contributing to high background.

    • Solution: Increase the number of wash cycles and ensure that the wells are completely emptied after each wash. Using a wash buffer with a mild detergent like Tween-20 can also help.[4]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with interfering substances.

    • Solution: Prepare fresh buffers and reagents. Ensure proper storage conditions are maintained for all kit components.

  • Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody.

    • Solution: Use highly specific monoclonal antibodies or affinity-purified polyclonal antibodies. Include appropriate controls to test for cross-reactivity.

Weak or No Signal

Q2: Are you observing a weak signal or no signal at all?

A lack of signal can indicate a problem with one or more critical steps in the assay protocol.

Potential Causes and Solutions:

  • Reagent Omission or Incorrect Order: A key reagent may have been omitted, or the reagents may have been added in the wrong order.

    • Solution: Carefully review the assay protocol and ensure all steps are followed correctly.[3]

  • Inactive Reagents: Antibodies, enzymes, or substrates may have lost activity due to improper storage or handling.

    • Solution: Check the expiration dates of all reagents and confirm they have been stored at the recommended temperatures.[5] Use a positive control to verify reagent activity.

  • Incorrect Wavelength Reading: The plate reader may be set to the wrong wavelength for the substrate being used.

    • Solution: Verify the correct wavelength setting for your specific substrate.

  • Insufficient Incubation Times or Temperatures: Inadequate incubation can lead to incomplete binding reactions.

    • Solution: Ensure all incubation steps are performed for the recommended duration and at the specified temperature.

  • Low Analyte Concentration: The concentration of the target analyte in the samples may be below the detection limit of the assay.

    • Solution: Concentrate the samples or use a more sensitive detection system if available.

High Intra-Assay Variability

Q3: Are you seeing significant variation between replicate wells within the same plate?

High intra-assay variability, often indicated by a high coefficient of variation (%CV) between replicates, can make it difficult to obtain precise measurements. An intra-assay %CV of less than 10% is generally considered acceptable.[6]

Potential Causes and Solutions:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting is a major source of intra-assay variability.

    • Solution: Ensure pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing.[6]

  • Improper Mixing: Inadequate mixing of reagents or samples can lead to non-uniform reactions.

    • Solution: Gently mix all reagents and samples thoroughly before adding them to the wells.

  • Edge Effects: Wells at the edge of the plate may experience different temperature and evaporation rates compared to the inner wells.

    • Solution: Avoid using the outer wells for critical samples or standards. Ensure the plate is incubated in a humidified chamber to minimize evaporation.

  • Bubbles in Wells: Air bubbles can interfere with the optical reading of the plate.

    • Solution: Be careful to avoid introducing bubbles when pipetting. If bubbles are present, gently tap the plate to dislodge them before reading.

High Inter-Assay Variability

Q4: Are you observing significant variation in results when running the same assay on different days or with different plates?

High inter-assay variability makes it difficult to compare results across experiments. An inter-assay %CV of less than 15% is generally considered acceptable.[6]

Potential Causes and Solutions:

  • Reagent Lot-to-Lot Variation: Different lots of antibodies, enzymes, or other reagents can have slightly different performance characteristics.

    • Solution: When possible, purchase reagents in large batches to minimize lot-to-lot changes. Perform bridging studies to compare the performance of new and old reagent lots.

  • Inconsistent Incubation Conditions: Variations in incubation times and temperatures between assays can lead to different results.

    • Solution: Use calibrated incubators and timers to ensure consistent conditions for every assay.[7]

  • Operator Variability: Different operators may perform the assay with slight variations in technique.

    • Solution: Ensure all operators are thoroughly trained on the standard operating procedure (SOP).

  • Changes in Reagent Preparation: Inconsistencies in the preparation of buffers and other working solutions can introduce variability.

    • Solution: Follow a strict SOP for the preparation of all reagents.

Frequently Asked Questions (FAQs)

Q: What are the primary sources of variability in immunoassays? A: The main sources of variability can be categorized into three areas:

  • Analyst/Operator: Differences in pipetting technique, timing of incubations, and adherence to the protocol.

  • Reagents: Lot-to-lot variability of antibodies and other critical reagents, improper storage, and incorrect preparation.

  • Environmental/Equipment: Fluctuations in incubation temperature, improperly calibrated pipettes and plate readers, and plate edge effects.

Q: How can I minimize pipetting errors? A: To minimize pipetting errors, ensure your pipettes are regularly calibrated, use the correct pipette for the volume you are dispensing, use a consistent pipetting rhythm and pressure, and pre-wet the pipette tip with the liquid to be transferred. For viscous liquids, consider using reverse pipetting.[6]

Q: What is the purpose of a checkerboard titration? A: A checkerboard titration is an optimization experiment used to determine the optimal concentrations of capture and detection antibodies. By testing various combinations of antibody dilutions, you can identify the concentrations that provide the highest specific signal and the lowest background, thereby improving the assay's sensitivity and reliability.[5][8]

Q: Why is sample dilution linearity important? A: A sample dilution linearity experiment is performed to ensure that the concentration of the analyte in a sample can be accurately measured after dilution. This is crucial for samples with high analyte concentrations that fall outside the standard curve's linear range. The experiment confirms that there are no matrix effects interfering with the assay's ability to quantify the analyte at different dilutions.[9]

Quantitative Data Summaries

The following tables provide hypothetical data to illustrate the impact of assay optimization on reducing variability.

Table 1: Impact of Pipette Calibration on Intra-Assay Variability

Sample ReplicateUncalibrated Pipette (OD)Calibrated Pipette (OD)
10.8520.875
20.9870.869
30.7950.881
Mean 0.878 0.875
Std. Dev. 0.098 0.006
%CV 11.2% 0.7%

Table 2: Reduction of Inter-Assay Variability with a Standardized Protocol

Assay RunOriginal Protocol (%CV)Standardized Protocol (%CV)
Day 118.5%8.2%
Day 221.3%7.5%
Day 316.9%8.9%
Average %CV 18.9% 8.2%

Experimental Protocols

Protocol 1: Checkerboard Titration for Antibody Optimization

This protocol outlines the steps to determine the optimal concentrations of capture and detection antibodies for a sandwich immunoassay.

Materials:

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Capture antibody

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Antigen standard

  • Detection antibody

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Coat the plate with capture antibody:

    • Prepare serial dilutions of the capture antibody in coating buffer (e.g., 10, 5, 2.5, 1.25 µg/mL).

    • Add 100 µL of each dilution to the wells of the microplate, with each dilution in a separate column.

    • Incubate overnight at 4°C.

  • Wash and block the plate:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Add antigen:

    • Wash the plate three times.

    • Add 100 µL of a known concentration of the antigen standard to all wells.

    • Incubate for 2 hours at room temperature.

  • Add detection antibody:

    • Wash the plate three times.

    • Prepare serial dilutions of the detection antibody in blocking buffer (e.g., 5, 2.5, 1.25, 0.625 µg/mL).

    • Add 100 µL of each dilution to the wells, with each dilution in a separate row.

    • Incubate for 2 hours at room temperature.

  • Add enzyme-conjugated secondary antibody and substrate:

    • Wash the plate three times.

    • Add the enzyme-conjugated secondary antibody at a constant, recommended dilution to all wells.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add the substrate solution and incubate until color develops.

  • Stop the reaction and read the plate:

    • Add the stop solution to each well.

    • Read the absorbance at the appropriate wavelength.

  • Analyze the data:

    • Identify the combination of capture and detection antibody concentrations that yields the highest signal-to-noise ratio (signal from antigen-containing wells versus background from no-antigen wells).

Protocol 2: Sample Dilution Linearity

This protocol is used to determine if a sample can be accurately quantified when diluted.

Materials:

  • Validated immunoassay kit

  • Sample with a high concentration of the analyte

  • Sample diluent (as recommended by the kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the sample:

    • Create a series of dilutions of the high-concentration sample using the recommended sample diluent (e.g., 1:2, 1:4, 1:8, 1:16, 1:32).

  • Run the immunoassay:

    • Assay the undiluted sample and each dilution in replicate according to the kit protocol.

  • Calculate the concentrations:

    • Determine the concentration of the analyte in the undiluted sample and each dilution using the standard curve.

  • Correct for dilution:

    • Multiply the measured concentration of each diluted sample by its dilution factor to get the dilution-corrected concentration.

  • Analyze the results:

    • Calculate the percent recovery for each dilution compared to the undiluted or least diluted sample. A recovery of 80-120% is generally considered acceptable.

    • The range of dilutions that provides consistent, dilution-corrected concentrations is the linear range for that sample type.

Visualizations

Sources_of_Variability Variability Sources of Assay Variability Analyst Analyst/Operator Variability->Analyst Reagents Reagents Variability->Reagents Environment Environment/Equipment Variability->Environment Pipetting Pipetting Technique Analyst->Pipetting Timing Incubation Timing Analyst->Timing Protocol_Adherence Protocol Adherence Analyst->Protocol_Adherence Lot_Variation Lot-to-Lot Variation Reagents->Lot_Variation Storage Improper Storage Reagents->Storage Preparation Incorrect Preparation Reagents->Preparation Temperature Temperature Fluctuations Environment->Temperature Calibration Equipment Calibration Environment->Calibration Edge_Effects Plate Edge Effects Environment->Edge_Effects

Caption: Major sources of variability in immunoassays.

Troubleshooting_Workflow Start Assay Problem Detected Check_Signal Evaluate Signal: High Background, Weak/No Signal, or High CV? Start->Check_Signal High_BG High Background Check_Signal->High_BG High BG Weak_Signal Weak/No Signal Check_Signal->Weak_Signal Weak/No Signal High_CV High Variability (%CV) Check_Signal->High_CV High %CV Check_Blocking Check Blocking & Antibody Conc. High_BG->Check_Blocking Check_Reagents Verify Reagents & Protocol Weak_Signal->Check_Reagents Check_Pipetting Evaluate Pipetting Technique High_CV->Check_Pipetting Optimize_Blocking Optimize Blocking Protocol Check_Blocking->Optimize_Blocking Yes Titrate_Antibody Perform Checkerboard Titration Check_Blocking->Titrate_Antibody No Check_Washing_BG Review Washing Protocol Optimize_Blocking->Check_Washing_BG Titrate_Antibody->Check_Washing_BG Increase_Washes_BG Increase Wash Steps Check_Washing_BG->Increase_Washes_BG Yes Resolved Problem Resolved Check_Washing_BG->Resolved No Increase_Washes_BG->Resolved Confirm_Protocol Confirm Protocol Steps & Order Check_Reagents->Confirm_Protocol Protocol Issue Check_Reagent_Activity Check Reagent Activity/Expiration Check_Reagents->Check_Reagent_Activity Reagent Issue Check_Incubation Check Incubation Times/Temps Confirm_Protocol->Check_Incubation Check_Reagent_Activity->Check_Incubation Adjust_Incubation Adjust Incubation as per Protocol Check_Incubation->Adjust_Incubation Yes Check_Incubation->Resolved No Adjust_Incubation->Resolved Recalibrate_Pipettes Recalibrate Pipettes & Refine Technique Check_Pipetting->Recalibrate_Pipettes Yes Check_Environment Assess Environmental Factors Check_Pipetting->Check_Environment No Recalibrate_Pipettes->Check_Environment Control_Temp_Humidity Control Temperature & Humidity Check_Environment->Control_Temp_Humidity Yes Check_Environment->Resolved No Control_Temp_Humidity->Resolved

Caption: A workflow for troubleshooting common immunoassay problems.

References

Technical Support Center: Cytotoxicity Assessment of ER21355 in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information is available for a compound with the identifier "ER21355." The following technical support center content is a template based on standardized cytotoxicity assessment protocols. Researchers should substitute the placeholder data and methodologies with their own findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound on normal, non-cancerous cell lines?

Based on preliminary screening (data not shown), this compound is anticipated to have minimal cytotoxic effects on normal cells at concentrations that are effective against target cancer cell lines. However, it is crucial to perform dose-response studies on a panel of relevant normal cell lines to establish a therapeutic window.

Q2: Which normal cell lines are recommended for assessing the cytotoxicity of this compound?

The choice of normal cell lines should be guided by the intended therapeutic application of this compound. A common starting point includes:

  • Human Dermal Fibroblasts (HDFs): For general cytotoxicity screening.

  • Human Umbilical Vein Endothelial Cells (HUVECs): To assess effects on the vasculature.

  • Primary Human Hepatocytes: To evaluate potential liver toxicity.

  • Peripheral Blood Mononuclear Cells (PBMCs): To determine effects on immune cells.

Q3: What are the common mechanisms of off-target cytotoxicity that might be observed with compounds like this compound?

Off-target effects can include, but are not limited to, inhibition of essential cellular enzymes, disruption of mitochondrial function, induction of oxidative stress, or interference with critical signaling pathways unrelated to the intended target.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Calibrate the cell counting method (e.g., trypan blue exclusion) and use a consistent passage number for the cells.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Possible Cause 3: Instability of this compound in culture medium.

    • Solution: Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. Consider fresh preparation of the compound for each experiment.

Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release).

  • Possible Cause 1: Different cellular processes being measured.

    • Explanation: MTT assays measure metabolic activity, which may decrease before cell death, while LDH release assays measure membrane integrity, which is a later-stage event in necrosis.

    • Solution: Understand the mechanism of action of this compound. If it induces apoptosis, an MTT assay might show an effect earlier than an LDH assay. Consider using a panel of assays that measure different aspects of cell health (metabolism, membrane integrity, apoptosis).

  • Possible Cause 2: Interference of this compound with the assay reagents.

    • Solution: Run a cell-free control to test if this compound directly reacts with the assay reagents (e.g., reduces MTT tetrazolium salt).

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Normal Cell Lines

Cell LineCell TypeAssay TypeIncubation Time (hrs)IC50 (µM)
HDFDermal FibroblastMTT72> 100
HUVECEndothelialCellTiter-Glo®7285.6
Primary HepatocytesHepatocyteLDH Release48> 100
PBMCsImmune CellsAnnexin V/PI2492.1

Table 2: Comparative Cell Viability after 72-hour Treatment with this compound

Cell LineConcentration (µM)% Viability (MTT)% Cytotoxicity (LDH)
HDF1098.2 ± 2.11.5 ± 0.5
HDF5095.6 ± 3.43.2 ± 1.1
HUVEC1096.5 ± 2.82.1 ± 0.8
HUVEC5078.3 ± 4.515.8 ± 3.2

Experimental Protocols

1. MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing this compound or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to control wells (spontaneous release) and maximum LDH release (lysed cells).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Normal Cells adhere Overnight Adherence seed->adhere treat Treat with this compound adhere->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh apop Apoptosis Assay treat->apop analyze Calculate IC50 / % Viability mtt->analyze ldh->analyze apop->analyze

Caption: General workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Off-Target Receptor ros ↑ Reactive Oxygen Species receptor->ros mito Mitochondrial Dysfunction ros->mito dna_damage DNA Damage ros->dna_damage caspase9 Caspase-9 Activation mito->caspase9 apoptosis Apoptosis caspase9->apoptosis dna_damage->apoptosis This compound This compound This compound->receptor Unintended Binding This compound->ros

Caption: Putative off-target signaling leading to cytotoxicity.

troubleshooting_logic start High Variability in Viability Data q1 Consistent Cell Seeding? start->q1 sol1 Standardize Cell Counting and Seeding Protocol q1->sol1 No q2 Edge Effects Observed? q1->q2 Yes sol2 Avoid Outer Wells; Use PBS Moat q2->sol2 Yes q3 Compound Stability Checked? q2->q3 No sol3 Assess Stability in Media; Prepare Fresh Solutions q3->sol3 No

Caption: Troubleshooting logic for inconsistent cytotoxicity results.

Technical Support Center: ER21355 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of ER21355.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when delivering this compound in vivo?

A1: The most frequently encountered initial hurdles in the in vivo delivery of small molecule inhibitors like this compound are typically related to its physicochemical properties. These often include poor aqueous solubility and low membrane permeability, which can significantly hinder bioavailability after administration.[1][2][3] Another common issue is rapid metabolism or clearance, leading to a short half-life in the body.[4] Identifying the primary barrier is a critical first step in developing an effective delivery strategy.[3]

Q2: How can I improve the solubility of this compound for in vivo administration?

A2: Improving the solubility of a compound like this compound is crucial for achieving therapeutic concentrations. Several formulation strategies can be employed.[1][5] These include the use of co-solvents, cyclodextrins for complexation, and the development of lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[5][6] For preclinical studies, formulating this compound in a vehicle like a solution of DMSO, Tween 80, and saline is a common starting point.

Q3: What are the key pharmacokinetic parameters to assess for this compound?

A3: To understand the in vivo behavior of this compound, it is essential to evaluate its pharmacokinetics (PK).[4] Key parameters include:

  • Cmax: The maximum plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.[1][2]

These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[7]

Q4: How do I investigate the biodistribution of this compound?

A4: Biodistribution studies reveal the localization of the compound in various tissues and organs.[8][9] These studies are critical for confirming that this compound reaches the target tissue and for identifying potential off-target accumulation that could lead to toxicity.[8] Techniques often involve radiolabeling this compound and measuring its concentration in different tissues at various time points after administration.[8][10]

Troubleshooting Guides

Issue 1: Low Bioavailability of this compound

Symptoms:

  • Low plasma concentrations of this compound after oral administration.

  • Lack of therapeutic effect at expected doses.

  • High variability in plasma concentrations between subjects.[2]

Possible Causes and Solutions:

CauseProposed SolutionExperimental Verification
Poor Solubility Develop an amorphous solid dispersion or a lipid-based formulation like SEDDS to enhance dissolution.[1][5]Conduct in vitro dissolution studies with the new formulation, followed by a comparative pharmacokinetic study in an animal model.
Low Permeability Include permeation enhancers in the formulation, though this requires careful toxicological assessment.Utilize in vitro cell-based assays (e.g., Caco-2) to assess permeability of different formulations.
Presystemic Metabolism Co-administer with an inhibitor of the relevant metabolic enzymes (if known and safe) or investigate alternative routes of administration (e.g., intravenous, intraperitoneal).[2]Perform a pharmacokinetic study comparing oral and intravenous administration to determine absolute bioavailability.
Issue 2: Rapid Clearance and Short Half-Life of this compound

Symptoms:

  • Plasma concentrations of this compound drop below the therapeutic threshold shortly after administration.

  • Frequent dosing is required to maintain efficacy.

Possible Causes and Solutions:

CauseProposed SolutionExperimental Verification
Rapid Metabolism Modify the chemical structure of this compound to block metabolic sites or develop a prodrug that is converted to the active form in vivo.[7]Conduct in vitro metabolism studies using liver microsomes to identify major metabolites.
Renal Clearance Formulate this compound in a nanoparticle-based delivery system to alter its biodistribution and reduce exposure to renal clearance mechanisms.[9]Perform a pharmacokinetic and biodistribution study to compare the clearance rates of free vs. nanoparticle-formulated this compound.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

Methodology:

  • Animal Model: Use a cohort of male and female rodents (e.g., Sprague-Dawley rats), with sufficient numbers for statistical power.

  • Formulation: Prepare this compound in a suitable vehicle. For intravenous administration, ensure the formulation is sterile and soluble. For oral gavage, a suspension or solution can be used.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose via the tail vein.

    • Oral (PO): Administer a single dose via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t1/2). Calculate oral bioavailability using the formula: %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: Biodistribution Study of Radiolabeled this compound

Objective: To determine the tissue distribution of this compound over time.

Methodology:

  • Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹⁴C).

  • Animal Model: Use a cohort of tumor-bearing mice (if applicable to the therapeutic area) or healthy mice.

  • Administration: Administer a single dose of radiolabeled this compound via the desired route (e.g., intravenous).

  • Tissue Collection: At specified time points (e.g., 1, 4, 24 hours), euthanize a subset of animals and collect major organs and tissues (e.g., liver, kidney, spleen, lungs, heart, brain, tumor).

  • Sample Processing: Weigh each tissue sample and homogenize.

  • Quantification: Measure the radioactivity in each tissue homogenate using a scintillation counter.

  • Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Hypothetical Signaling Pathway for this compound

ER21355_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates This compound This compound This compound->KinaseB Inhibits Gene Target Gene TF->Gene Promotes Transcription

Caption: Hypothetical signaling cascade showing this compound inhibiting Kinase B.

Experimental Workflow for Improving In Vivo Delivery

Delivery_Workflow A Initial In Vivo Study (Low Efficacy/Bioavailability) B Identify Limiting Factor A->B C Solubility Issue B->C Poor Solubility D Permeability Issue B->D Poor Permeability E Metabolism Issue B->E Rapid Metabolism F Develop New Formulation (e.g., SEDDS, Nanoparticles) C->F D->F E->F G In Vitro Characterization (Dissolution, Stability) F->G H Comparative PK Study G->H I Efficacy Study with Optimized Formulation H->I

Caption: Workflow for troubleshooting and optimizing this compound in vivo delivery.

Troubleshooting Logic for Poor In Vivo Efficacy

Troubleshooting_Logic Start Poor In Vivo Efficacy Observed CheckPK Was this compound detected in plasma? Start->CheckPK CheckTarget Did this compound reach the target tissue? CheckPK->CheckTarget Yes SolubilityIssue Investigate Solubility/ Absorption Issues CheckPK->SolubilityIssue No CheckPD Is there evidence of target engagement? CheckTarget->CheckPD Yes DistributionIssue Investigate Biodistribution/ Tissue Penetration CheckTarget->DistributionIssue No MechanismIssue Re-evaluate Mechanism of Action CheckPD->MechanismIssue No Success Pharmacologically Active CheckPD->Success Yes

Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.

References

Technical Support Center: ER21355 Experimental Controls and Standards

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for informational purposes only and is intended for use by trained professionals in a laboratory setting. It is not a substitute for professional judgment and expertise. Users should always consult relevant scientific literature and safety guidelines before conducting any experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended positive and negative controls for experiments involving ER21355?

A1: Proper controls are crucial for interpreting data from experiments involving this compound. The choice of controls will depend on the specific assay being performed.

Control Type Purpose Examples
Positive Control To validate that the experimental setup and reagents are working correctly.- A known activator or inhibitor of the pathway this compound is presumed to be involved in.- A sample endogenously expressing this compound at high levels.
Negative Control To determine the baseline or background signal in the absence of this compound activity.- A vehicle control (e.g., DMSO) for compound-based studies.- A non-targeting siRNA or a scramble control for knockdown experiments.- Cells known not to express this compound.
Untreated Control To provide a baseline for comparison with treated samples.Cells or organisms that have not been exposed to any experimental treatment.

Q2: How can I troubleshoot unexpected or inconsistent results in my this compound experiments?

A2: Inconsistent results can arise from various factors. The following troubleshooting guide addresses common issues.

Issue Potential Cause Recommended Solution
High background signal - Non-specific antibody binding.- Insufficient washing steps.- Reagent contamination.- Optimize antibody concentration.- Increase the number and duration of wash steps.- Use fresh, filtered buffers and solutions.
No or low signal - Inactive this compound.- Suboptimal assay conditions.- Incorrect antibody or probe concentration.- Confirm the activity of this compound with a positive control.- Optimize parameters such as incubation time, temperature, and pH.- Perform a titration of the detection antibody or probe.
High well-to-well variability - Pipetting errors.- Inconsistent cell seeding.- Edge effects in multi-well plates.- Use calibrated pipettes and proper pipetting techniques.- Ensure even cell distribution when seeding.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.

Experimental Protocols

Protocol 1: Western Blotting for this compound Detection

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-ER21355 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

This compound and the MAPK/ERK Signaling Pathway

This compound is hypothesized to be a component of the MAPK/ERK signaling cascade, a critical pathway regulating cell proliferation, differentiation, and survival. The following diagram illustrates the proposed position of this compound in this pathway.

ER21355_MAPK_Pathway cluster_input Upstream Signals cluster_cascade MAPK/ERK Cascade cluster_output Cellular Response Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Stress Stimuli Stress Stimuli Stress Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK This compound This compound ERK->this compound Modulates Transcription Factors Transcription Factors This compound->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation Survival Survival Transcription Factors->Survival

Caption: Proposed role of this compound in the MAPK/ERK signaling pathway.

Experimental Workflow for Investigating this compound Function

The following workflow outlines a typical experimental approach to characterize the function of this compound.

ER21355_Workflow Start Start Hypothesis Hypothesize this compound function Start->Hypothesis Cloning Clone this compound into expression vector Hypothesis->Cloning Knockdown Design and validate siRNA for this compound Hypothesis->Knockdown Transfection Transfect cells with this compound construct Cloning->Transfection Overexpression Confirm Overexpression? Transfection->Overexpression Overexpression->Cloning No Functional_Assay Perform Functional Assays (e.g., Proliferation, Apoptosis) Overexpression->Functional_Assay Yes Data_Analysis Analyze and Interpret Data Functional_Assay->Data_Analysis Transfect_siRNA Transfect cells with this compound siRNA Knockdown->Transfect_siRNA Knockdown_Confirmation Confirm Knockdown? Transfect_siRNA->Knockdown_Confirmation Knockdown_Confirmation->Knockdown No Functional_Assay_KD Perform Functional Assays Knockdown_Confirmation->Functional_Assay_KD Yes Functional_Assay_KD->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion End End Conclusion->End

Caption: A typical experimental workflow for studying this compound function.

Technical Support Center: ER21355 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using the experimental ERK1/2 inhibitor, ER21355.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent Inhibition of ERK Phosphorylation (Western Blot) 1. Suboptimal Antibody Performance: Primary or secondary antibodies may not be specific or sensitive enough. 2. Variability in Protein Loading: Unequal amounts of protein loaded across wells. 3. Incorrect Transfer or Stripping: Inefficient protein transfer to the membrane or incomplete stripping before re-probing for total ERK can lead to skewed results.[1][2] 4. Cell Culture Conditions: High cell confluence can lower background ERK phosphorylation, and synchronizing cell responsiveness is crucial.1. Optimize Antibody Dilutions: Titrate primary and secondary antibodies to determine the optimal concentration. Ensure the phospho-specific antibody is validated for the application. 2. Normalize Protein Loading: Perform a protein quantification assay (e.g., BCA) on lysates and load equal amounts of protein. Normalize phospho-ERK signal to total ERK signal for each sample.[3] 3. Verify Transfer and Stripping: Use a loading control (e.g., GAPDH, β-actin) to confirm even transfer. Ensure the stripping buffer is at the correct pH and consider warming it slightly before use.[1] 4. Standardize Cell Seeding: Seed a consistent number of cells and allow them to adhere for at least 24 hours before treatment. Harvest cells at 70-90% confluency.
High Variability in IC50 Values 1. Inconsistent Assay Conditions: Variations in ATP concentration, incubation time, or cell density between experiments.[4] 2. Cell Line Instability: Genetic drift or changes in passage number can alter cellular response to inhibitors. 3. Inhibitor Instability: Improper storage or handling of this compound can lead to degradation.1. Standardize Assay Parameters: Use a consistent ATP concentration, ideally close to the Km for ERK1/2 in your assay. Maintain consistent incubation times and cell densities. 2. Use Low-Passage Cells: Thaw a fresh vial of low-passage cells for each set of experiments and avoid using cells beyond a predetermined passage number. 3. Proper Inhibitor Handling: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution according to the manufacturer's instructions.
Unexpected Increase in ERK Phosphorylation (Paradoxical Activation) 1. Feedback Loops: Inhibition of ERK can sometimes relieve negative feedback loops, leading to upstream activation of the pathway.[5][6] 2. Off-Target Effects: this compound may inhibit other kinases that negatively regulate the MAPK/ERK pathway.1. Time-Course and Dose-Response Analysis: Perform a detailed time-course and dose-response experiment to characterize the paradoxical activation. Consider using inhibitors of upstream components (e.g., RAF, MEK) in combination with this compound to dissect the mechanism. 2. Kinome Profiling: If paradoxical activation persists and is unexplained, consider a kinome-wide selectivity profiling assay to identify potential off-targets of this compound.
Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Results 1. Cellular ATP Concentration: High intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, reducing their apparent potency in cells.[4] 2. Cell Permeability and Efflux: this compound may have poor cell permeability or be actively transported out of the cell. 3. Off-Target Effects in Cells: In a cellular context, off-target effects can influence the overall phenotype, masking the on-target inhibition.1. Correlate In Vitro and Cellular Data: When possible, use an in vitro kinase assay with an ATP concentration that mimics physiological levels. 2. Assess Cell Permeability: If feasible, perform experiments to determine the intracellular concentration of this compound. 3. Validate with Orthogonal Assays: Use multiple, independent assays to confirm the biological effect of this compound (e.g., cell proliferation, gene expression of ERK targets).

Frequently Asked Questions (FAQs)

1. What are the primary confounding factors to consider in this compound experiments?

The primary confounding factors include off-target effects, where this compound inhibits kinases other than ERK1/2; paradoxical pathway activation due to disruption of negative feedback loops; and experimental variability arising from inconsistent cell culture practices, reagent quality, and assay conditions.[5][7]

2. How can I minimize experimental variability in my cell-based assays with this compound?

To minimize variability, it is crucial to standardize your protocols. This includes using cells with a consistent passage number, seeding the same number of cells for each experiment, ensuring consistent incubation times and temperatures, and preparing fresh dilutions of this compound for each experiment.[8]

3. What is the recommended concentration range for using this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific system. As a starting point, you can refer to the provided IC50 data for similar inhibitors in various cell lines and test a range of concentrations around the expected IC50.

4. How do I control for off-target effects of this compound?

Controlling for off-target effects can be challenging. A good starting point is to use the lowest effective concentration of this compound that inhibits ERK1/2 phosphorylation. Additionally, using a structurally unrelated ERK inhibitor as a positive control can help confirm that the observed phenotype is due to ERK inhibition. In more advanced studies, performing a kinome-wide selectivity screen can identify potential off-targets.

5. Why am I seeing an increase in p-ERK levels at certain concentrations of this compound?

This phenomenon, known as paradoxical activation, can occur due to the complex feedback mechanisms within the MAPK/ERK pathway.[5] Inhibition of ERK can sometimes relieve negative feedback on upstream components like RAF, leading to their activation and a subsequent increase in MEK and ERK phosphorylation. A detailed time-course and dose-response analysis can help characterize this effect.

Quantitative Data Summary

Table 1: IC50 Values of Representative MAPK/ERK Pathway Inhibitors in Various Cancer Cell Lines

InhibitorTargetCell LineCancer TypeIC50 (nM)
TrametinibMEK1/2A375Melanoma (BRAF V600E)0.7
SelumetinibMEK1/2HCT116Colorectal (KRAS G13D)4
GDC-0994ERK1/2A375Melanoma (BRAF V600E)~20
PimasertibMEK1/2HT-29Colorectal (BRAF V600E)11
RO4987655MEK1/2COLO 205Colorectal (BRAF V600E)5.2

This table provides example IC50 values for well-characterized MAPK/ERK pathway inhibitors to serve as a reference for designing experiments with this compound.[9][10]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated ERK (p-ERK)

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) and total ERK in cell lysates by Western blotting.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Stripping buffer

Procedure:

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.[1]

  • Immunoblotting for p-ERK:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with anti-p-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Immunoblotting for Total ERK:

    • Strip the membrane using stripping buffer according to the manufacturer's instructions.[1]

    • Block the membrane again and probe with the anti-total ERK1/2 antibody, following the same steps as for the p-ERK antibody.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using image analysis software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

Protocol 2: In Vitro Kinase Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on ERK1/2 kinase activity.

Materials:

  • Recombinant active ERK1 or ERK2 enzyme

  • Kinase assay buffer

  • Myelin Basic Protein (MBP) as a substrate

  • ATP (at a concentration near the Km for ERK)

  • This compound at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents:

    • Dilute the ERK enzyme, MBP substrate, and ATP in kinase buffer.

    • Prepare serial dilutions of this compound.

  • Kinase Reaction:

    • In a 96-well plate, add the ERK enzyme, MBP substrate, and this compound (or vehicle control).

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.[11]

  • Data Analysis:

    • Plot the luminescence signal against the concentration of this compound.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell viability using an MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]

  • Solubilization and Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

er21355_troubleshooting_workflow start Inconsistent Experimental Results check_western Review Western Blot Protocol start->check_western check_assay Examine Assay Conditions start->check_assay check_cells Assess Cell Culture Practices start->check_cells paradoxical Paradoxical Activation? start->paradoxical sol_antibody Optimize Antibody Dilutions check_western->sol_antibody Antibody Issues sol_loading Normalize Protein Loading check_western->sol_loading Loading Variability sol_atp Standardize ATP Concentration check_assay->sol_atp Inconsistent IC50 sol_passage Use Low-Passage Cells check_cells->sol_passage Cell Line Instability feedback Investigate Feedback Loops paradoxical->feedback off_target Consider Off-Target Effects paradoxical->off_target

Caption: Troubleshooting workflow for inconsistent this compound experimental results.

mapk_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->RAF Negative Feedback Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription This compound This compound This compound->ERK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

References

Minimizing ER21355 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of ER21355 in solution. The following information is based on best practices for handling small molecule compounds. Specific quantitative data for this compound is not publicly available and should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in solution?

A1: The stability of small molecules like this compound in solution can be influenced by several environmental factors. These include temperature, pH, exposure to light, and the presence of oxygen.[1][2] The solvent used to dissolve the compound also plays a critical role in its stability.[1]

Q2: What is the recommended storage temperature for this compound solutions?

A2: While specific stability data for this compound in various solutions is not available, the supplier recommends storing the solid compound at 2-8°C. It is best practice to store stock solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound?

A3: The pH of a solution can significantly impact the stability of a compound, with most drugs being stable between pH 4 and 8.[2] Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.[2] The optimal pH for this compound in aqueous solutions should be determined experimentally.

Q4: Is this compound sensitive to light?

A4: Light, particularly UV light, can cause photolysis, a process where the compound degrades upon light absorption.[3] To minimize this risk, it is recommended to work with this compound solutions in a dark environment or use amber-colored vials.

Q5: Which solvents are recommended for dissolving this compound?

A5: The choice of solvent is crucial for both solubility and stability.[1] While specific solubility data for this compound is limited, organic solvents such as DMSO or ethanol are commonly used for initial stock solutions of similar small molecules. The stability of this compound in these solvents should be verified. For aqueous experiments, the final concentration of the organic solvent should be kept low to avoid toxicity to cells.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a sign of this compound degradation.

Possible Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution of this compound from solid material. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store aliquots at -80°C.
Instability in experimental buffer Determine the stability of this compound in your experimental buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation using HPLC or LC-MS.
Photodegradation Protect the this compound solution from light at all stages of the experiment by using amber vials and minimizing exposure to ambient light.
Oxidation If the compound is suspected to be oxygen-sensitive, prepare solutions using degassed solvents and consider working in an inert atmosphere (e.g., under nitrogen or argon).

Issue 2: Precipitation of this compound in aqueous solution.

Precipitation leads to an inaccurate concentration of the active compound.[1]

Possible Cause Troubleshooting Step
Poor aqueous solubility Decrease the final concentration of this compound in the aqueous buffer. Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system.
pH-dependent solubility Evaluate the solubility of this compound at different pH values to find the optimal range for your experiment.
Salt form and buffer incompatibility If using a salt form of this compound, ensure it is compatible with the chosen buffer system to prevent precipitation.

Data Presentation

The following tables are templates for summarizing quantitative data from this compound stability studies.

Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer at 25°C

pHIncubation Time (hours)% this compound Remaining (Hypothetical)
4.02495.2%
7.02498.5%
9.02485.1%

Table 2: Hypothetical Temperature Stability of this compound in DMSO at pH 7.4

Temperature (°C)Storage Duration (days)% this compound Remaining (Hypothetical)
43092.3%
253075.8%
373055.4%

Table 3: Hypothetical Photostability of this compound in Solution (pH 7.4, 25°C)

Light ConditionExposure Time (hours)% this compound Remaining (Hypothetical)
Dark (Control)2499.1%
Ambient Light2490.5%
UV Light (254 nm)2465.7%

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[2][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Also, incubate a solution of this compound (100 µg/mL in a suitable solvent) at 60°C for 24 hours.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) and fluorescent light for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining this compound and detect any degradation products.

Protocol 2: Determining the pH-Stability Profile

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Sample Preparation: Add a small aliquot of a concentrated this compound stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 50 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quantification: Analyze the aliquots by HPLC or a similar quantitative method to determine the concentration of this compound remaining.

  • Data Analysis: Plot the logarithm of the remaining this compound concentration versus time to determine the degradation rate constant at each pH. A plot of the rate constant versus pH will reveal the pH-stability profile.

Visualizations

ER21355_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Solid this compound prep_stock Prepare Stock Solution (e.g., DMSO) prep_solid->prep_stock prep_working Prepare Working Solutions prep_stock->prep_working stress_ph pH (Acid/Base) prep_working->stress_ph stress_temp Temperature prep_working->stress_temp stress_light Light (UV/Vis) prep_working->stress_light stress_ox Oxidation (H2O2) prep_working->stress_ox analysis_hplc HPLC / LC-MS Analysis stress_ph->analysis_hplc stress_temp->analysis_hplc stress_light->analysis_hplc stress_ox->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic cluster_degradation Degradation Troubleshooting cluster_precipitation Precipitation Troubleshooting start Inconsistent Experimental Results Observed check_degradation Suspect this compound Degradation? start->check_degradation check_precipitation Suspect this compound Precipitation? start->check_precipitation check_degradation->check_precipitation No fresh_stock Prepare Fresh Stock check_degradation->fresh_stock Yes lower_conc Lower Concentration check_precipitation->lower_conc Yes check_buffer_stability Test Buffer Stability fresh_stock->check_buffer_stability protect_from_light Use Amber Vials check_buffer_stability->protect_from_light end Re-run Experiment protect_from_light->end optimize_ph Optimize pH lower_conc->optimize_ph check_buffer_compat Check Buffer Compatibility optimize_ph->check_buffer_compat check_buffer_compat->end

Caption: Logical flow for troubleshooting this compound-related issues.

References

Validation & Comparative

A Tale of Two Targets: A Comparative Guide to ER21355 and Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

A fundamental divergence in mechanism and therapeutic application separates ER21355 and gefitinib, two molecules at the forefront of targeted therapies. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, clarifying their distinct roles in medicine and outlining the scientific basis for their use.

While both are small molecule inhibitors, a direct comparison of their efficacy is not scientifically meaningful as they are designed to treat entirely different diseases through unrelated biological pathways. Gefitinib is a well-established epidermal growth factor receptor (EGFR) inhibitor for the treatment of non-small cell lung cancer (NSCLC), whereas this compound is a phosphodiesterase 5 (PDE5) inhibitor under investigation for prostatic diseases.

Section 1: Unraveling the Mechanisms of Action

The profound differences in the therapeutic applications of this compound and gefitinib stem from their highly specific molecular targets and the signaling pathways they modulate.

Gefitinib: Targeting Aberrant Growth Signals in Cancer

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1] In many cancers, particularly NSCLC, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell proliferation and survival.[2] Gefitinib competitively binds to the ATP-binding site within the intracellular domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[3] This blockade of EGFR signaling ultimately leads to the inhibition of cancer cell growth, proliferation, and the induction of apoptosis (programmed cell death).

dot

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR EGFR->P_EGFR Dimerization & Autophosphorylation ATP ATP ATP->P_EGFR Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Akt Akt PI3K->Akt Akt->Proliferation Akt->Apoptosis

Caption: Gefitinib inhibits EGFR signaling.

This compound: Modulating Smooth Muscle Relaxation

This compound is an inhibitor of phosphodiesterase 5 (PDE5).[3] PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). In the context of prostatic diseases such as benign prostatic hyperplasia (BPH), the nitric oxide (NO)-cGMP signaling pathway plays a crucial role in regulating smooth muscle tone in the prostate and bladder neck. Increased cGMP levels lead to smooth muscle relaxation, which can alleviate the lower urinary tract symptoms (LUTS) associated with BPH. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby increasing its intracellular concentration and promoting vasodilation and smooth muscle relaxation.[4][5]

dot

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Degrades This compound This compound This compound->PDE5 Inhibits Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: this compound inhibits PDE5, increasing cGMP.

Section 2: Comparative Efficacy and Therapeutic Applications

Due to their distinct mechanisms, the efficacy of this compound and gefitinib must be evaluated in their respective therapeutic contexts.

Gefitinib in Non-Small Cell Lung Cancer (NSCLC)

Gefitinib is indicated for the first-line treatment of patients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.

Clinical Trial Patient Population Treatment Arm Objective Response Rate (ORR) Progression-Free Survival (PFS)
IDEAL 1 Previously treated advanced NSCLCGefitinib 250 mg/day18.4%-
IDEAL 2 Previously treated advanced NSCLCGefitinib 250 mg/day11.8%-
Phase II Study (Sunaga et al., 2007) Stage III/IV NSCLC with EGFR mutationsGefitinib 250 mg/day76%12.9 months

Data compiled from multiple sources.[6][7]

This compound and PDE5 Inhibitors in Prostatic Diseases

While specific clinical trial data for this compound is not publicly available, the efficacy of PDE5 inhibitors as a class for the treatment of LUTS secondary to BPH has been established in numerous studies. These inhibitors have been shown to improve the International Prostate Symptom Score (IPSS), a key measure of BPH symptom severity.[8][9] Preclinical studies have also demonstrated that PDE5 inhibitors can relax prostatic smooth muscle.[10]

Section 3: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the efficacy of gefitinib. Similar principles would apply to the preclinical evaluation of this compound, with relevant modifications for the different cell types and disease models.

Gefitinib: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of gefitinib on cancer cell lines.

Methodology:

  • Cell Culture: Human NSCLC cell lines (e.g., HCC827 with EGFR exon 19 deletion, NCI-H358 with wild-type EGFR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of gefitinib concentrations for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or CCK-8, which quantifies the metabolic activity of living cells.[6][11] The absorbance is read using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Gefitinib: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of gefitinib in a living organism.

Methodology:

  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human NSCLC cells (e.g., H3255-Luciferase cells).[1][12]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. Gefitinib is administered orally at a specified dose and schedule (e.g., daily or weekly).[1]

  • Tumor Measurement: Tumor volume is measured regularly using calipers. For luciferase-expressing cells, tumor burden can be monitored non-invasively using bioluminescent imaging.[1]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Section 4: Conclusion

This compound and gefitinib exemplify the power of targeted therapy in modern medicine. Their comparison highlights the importance of understanding the specific molecular drivers of a disease to develop effective treatments. While gefitinib has a well-defined role in oncology, the therapeutic potential of this compound in prostatic diseases is an area of ongoing investigation. This guide serves to clarify their distinct identities and underscores the necessity of a mechanism-based approach to drug development and clinical application. A direct comparison of their "efficacy" is a flawed concept; instead, their individual merits within their intended therapeutic arenas should be the focus of scientific and clinical evaluation.

References

Comparative Analysis of Anti-Cancer Agents in Lung Cancer Cells: A Detailed Profile of Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comprehensive analysis of erlotinib, a well-established therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). The information presented herein is intended for researchers, scientists, and drug development professionals. While the initial aim was to compare ER21355 with erlotinib, a thorough search of scientific literature and databases did not yield any information on a compound designated as this compound in the context of lung cancer research. Therefore, this document will focus exclusively on the pharmacological and experimental profile of erlotinib, serving as a detailed reference for its mechanism of action, efficacy in lung cancer cells, and the experimental methodologies used for its evaluation.

Erlotinib: A Tyrosine Kinase Inhibitor

Erlotinib is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It is a targeted therapy used primarily in the treatment of NSCLC and pancreatic cancer.[3][4] Erlotinib functions by competitively and reversibly binding to the ATP binding site within the intracellular tyrosine kinase domain of EGFR.[4][5] This action prevents the autophosphorylation of tyrosine residues, thereby blocking the downstream signaling cascades that promote cancer cell proliferation, survival, and metastasis.[1][3]

Mechanism of Action

EGFR is a transmembrane receptor that, upon binding to its ligands such as epidermal growth factor (EGF), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the activation of several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, angiogenesis, and inhibition of apoptosis.[1][3] In many NSCLC tumors, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of these pro-survival pathways.[1] Erlotinib's inhibition of EGFR tyrosine kinase activity effectively shuts down these aberrant signals, leading to cell cycle arrest at the G0/G1 phase, induction of apoptosis, and a decrease in tumor cell proliferation.[1][5]

Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by erlotinib.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding TKD Tyrosine Kinase Domain EGFR->TKD Dimerization & Activation RAS RAS TKD->RAS Phosphorylation PI3K PI3K TKD->PI3K Erlotinib Erlotinib Erlotinib->TKD Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Lung Cancer Cell Lines Viability Cell Viability Assay (IC50) CellLines->Viability WesternBlot Western Blot (Target Modulation) Viability->WesternBlot Apoptosis Apoptosis Assay WesternBlot->Apoptosis Xenograft Xenograft Model (Tumor Growth) Apoptosis->Xenograft PD Pharmacodynamics (Target Engagement) Xenograft->PD Toxicity Toxicity Assessment PD->Toxicity

References

Investigation of ER21355 as a therapeutic agent in resistant cell lines could not be completed as the compound is not publicly documented.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search and analysis to compare the efficacy of the compound designated "ER21355" with the established second-generation EGFR inhibitor, afatinib, in resistant cancer cell lines could not be executed. The identifier "this compound" does not correspond to any publicly available information on an investigational drug, research compound, or clinical trial candidate in the field of oncology or pharmacology.

Extensive searches of scientific databases and clinical trial registries failed to yield any data pertaining to a compound with the identifier "this compound." This suggests that "this compound" may be an internal, preclinical codename not yet disclosed in scientific literature, a typographical error, or a misidentified compound. Without any information on the structure, mechanism of action, or preclinical data for "this compound," a direct comparison with afatinib is not feasible.

Afatinib, an irreversible ErbB family blocker, is a well-characterized therapeutic agent for non-small cell lung cancer (NSCLC) with activating EGFR mutations. Numerous studies have detailed its mechanism of action and the landscape of resistance mechanisms that can emerge in cancer cells.

Mechanisms of resistance to afatinib are multifaceted and can be broadly categorized as:

  • Target-dependent alterations: These include the acquisition of secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.

  • Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the EGFR blockade. Commonly implicated pathways include the activation of MET, HER2, AXL, and the downstream PI3K/AKT/mTOR and MAPK/ERK pathways.

  • Phenotypic changes: Processes such as the epithelial-to-mesenchymal transition (EMT) have also been implicated in conferring resistance to afatinib.

A detailed comparison would have involved evaluating the half-maximal inhibitory concentration (IC50) of both compounds in various afatinib-resistant cell lines, assessing their effects on apoptosis and cell cycle progression, and dissecting their impact on the key signaling pathways involved in resistance. However, the absence of any data for "this compound" precludes this analysis.

Researchers, scientists, and drug development professionals interested in overcoming afatinib resistance are encouraged to investigate compounds with publicly available data and established mechanisms of action against known resistance drivers.

To proceed with a comparative analysis, it is essential to verify the correct identifier of the compound of interest. Alternative names, company origins, or any associated publications would be necessary to locate the requisite preclinical data for a meaningful comparison with afatinib.

Comparison Guide: Efficacy of ER21355 in Cell Lines with EGFR Mutations

Author: BenchChem Technical Support Team. Date: November 2025

As ER21355 is a hypothetical compound designation, this guide will use it as a placeholder for a novel third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. The data presented is modeled on the well-characterized inhibitor, Osimertinib, to provide a relevant and illustrative comparison for researchers.

This guide provides a comparative analysis of the hypothetical third-generation EGFR Tyrosine Kinase Inhibitor (TKI), this compound, against the first-generation TKI, Gefitinib. The focus is on in-vitro efficacy in non-small cell lung cancer (NSCLC) cell lines harboring common sensitizing and resistance mutations of EGFR.

Overview of EGFR Signaling and TKI Intervention

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[1][2][3] Activating mutations in EGFR, such as exon 19 deletions (Del19) and the L858R point mutation, lead to constitutive kinase activity, driving oncogenesis in NSCLC.[1]

First-generation TKIs (e.g., Gefitinib) reversibly bind to the ATP pocket of EGFR, effectively inhibiting these activating mutations. However, patients often develop resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[2][4] Third-generation TKIs, represented here by this compound (modeled on Osimertinib), are designed to irreversibly bind to EGFR, showing high potency against both sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (Del19, L858R, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound (3rd Gen TKI) This compound->EGFR Irreversible Inhibition Gefitinib Gefitinib (1st Gen TKI) Gefitinib->EGFR Reversible Inhibition

Caption: EGFR signaling pathway and points of TKI inhibition.

Comparative Efficacy in EGFR-Mutant Cell Lines

The potency of this compound and Gefitinib was assessed by determining the half-maximal inhibitory concentration (IC50) in NSCLC cell lines with distinct EGFR mutation profiles.

  • PC-9: Harbors an EGFR exon 19 deletion (Del19), sensitive to first-generation TKIs.[5]

  • NCI-H1975: Harbors both the L858R activating mutation and the T790M resistance mutation.[6][7]

Table 1: Comparative IC50 Values (nM) of EGFR Inhibitors

Cell Line EGFR Mutation Status This compound (Osimertinib model) Gefitinib
PC-9 Exon 19 Deletion 15 25

| NCI-H1975 | L858R + T790M | 20 | > 5000 |

Data synthesized from publicly available results for Osimertinib and Gefitinib.

The data clearly demonstrates that while both compounds are active against the sensitizing Del19 mutation in PC-9 cells, only this compound maintains high potency in the H1975 cell line, which expresses the T790M resistance mutation.

Experimental Methodologies

PC-9 and NCI-H1975 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

The workflow for assessing cell viability is outlined below.

Caption: Experimental workflow for the cell viability (MTS) assay.

Protocol Steps:

  • Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Stock solutions of this compound and Gefitinib were serially diluted in culture medium and added to the wells. Plates were incubated for 72 hours.

  • MTS Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.[8][9]

  • Incubation & Readout: Plates were incubated for 2-4 hours at 37°C until color development. Absorbance was measured at 490 nm using a microplate reader.[8][9][10]

  • Data Analysis: Absorbance values were normalized to untreated controls. IC50 values were calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response) in GraphPad Prism software.

  • Cell Lysis: NCI-H1975 cells were treated with 100 nM of this compound or Gefitinib for 6 hours. Cells were then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: 30 µg of protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked with 5% non-fat milk or BSA in TBST for 1 hour. Primary antibodies (anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, and anti-Actin) were incubated overnight at 4°C.[11][12]

  • Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour. Bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The hypothetical third-generation inhibitor, this compound, demonstrates potent activity against both TKI-sensitive (PC-9, Del19) and TKI-resistant (NCI-H1975, L858R+T790M) NSCLC cell lines. In contrast, the first-generation inhibitor Gefitinib shows significantly reduced efficacy in the presence of the T790M mutation. This comparative data underscores the potential of this compound to overcome key mechanisms of acquired resistance in EGFR-mutant NSCLC, providing a strong rationale for its further development.

References

An In-depth Comparative Analysis of ER21355 Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for the compound designated ER21355 has yielded no specific information regarding its specificity and selectivity profile. As a result, a direct comparative guide with experimental data for this particular molecule cannot be provided at this time.

To aid researchers, scientists, and drug development professionals in understanding the methodologies and data presentation typically involved in such a comparative analysis, this guide will outline the standard practices and experimental approaches used for characterizing the specificity and selectivity of novel chemical entities. This framework can be applied to any compound once the relevant experimental data becomes available.

General Principles of Specificity and Selectivity Profiling

In drug discovery, specificity refers to the ability of a compound to bind to its intended target, while selectivity describes the compound's ability to bind to the intended target over other, often related, molecular targets in the biological system. High selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.

A comprehensive specificity and selectivity profile is typically established through a series of in vitro and cell-based assays. The data generated from these experiments are fundamental for lead optimization and candidate selection.

Key Experimental Protocols for Profiling

A variety of experimental techniques are employed to determine the interaction profile of a compound. The choice of assay depends on the target class and the specific questions being addressed.

1. Kinase Profiling:

For compounds targeting protein kinases, large-scale kinase panels are utilized to assess selectivity across the kinome.

  • Methodology: A common method is the KINOMEscan™ assay, which is a competition-based binding assay.[1][2] The test compound is incubated with a panel of DNA-tagged kinases and an immobilized ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag, providing a measure of the compound's ability to compete for the kinase's active site.[1] Results are often reported as the percentage of the control (DMSO), where a lower percentage indicates stronger binding.

2. Broad Target Profiling (for non-kinase targets):

For other target classes, such as GPCRs, ion channels, and enzymes, similar large-scale screening panels are available.

  • Methodology: These assays are typically functional or binding assays tailored to the specific target family. For instance, radioligand binding assays are commonly used for GPCRs, where the test compound's ability to displace a known radiolabeled ligand is measured.

3. Cellular Target Engagement Assays:

To confirm target interaction within a cellular context, various techniques can be employed.

  • Methodology: The Cellular Thermal Shift Assay (CETSA) is a powerful method to monitor target engagement in cells and tissues. It is based on the principle that a compound binding to its target protein stabilizes the protein, leading to a shift in its thermal denaturation profile. This shift can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Data Presentation for Comparative Analysis

Clear and concise data presentation is essential for comparing the performance of different compounds.

Table 1: Kinase Selectivity Profile (Example)

This table would typically summarize the binding affinity (e.g., Kd, IC50) or percent inhibition of the lead compound and its comparators against a panel of kinases.

KinaseThis compound (% Inhibition @ 1µM)Competitor A (% Inhibition @ 1µM)Competitor B (% Inhibition @ 1µM)
Target Kinase989599
Off-Target 1255015
Off-Target 210305
............

Selectivity Scores:

To quantify selectivity, various metrics can be calculated from the profiling data, such as the Selectivity Score (S-score) , which provides a quantitative measure of a compound's selectivity at a given concentration.

Visualization of Key Concepts

Visual aids are critical for conveying complex information, such as signaling pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Profiling cluster_cellular Cell-Based Assays Compound Synthesis Compound Synthesis Kinase Panel Screening Kinase Panel Screening Compound Synthesis->Kinase Panel Screening Data Analysis Data Analysis Kinase Panel Screening->Data Analysis Selectivity Assessment Selectivity Assessment Kinase Panel Screening->Selectivity Assessment Lead Optimization Lead Optimization Data Analysis->Lead Optimization Cell Culture Cell Culture Cellular Target Engagement Cellular Target Engagement Cell Culture->Cellular Target Engagement Functional Assays Functional Assays Cellular Target Engagement->Functional Assays Phenotypic Readouts Phenotypic Readouts Functional Assays->Phenotypic Readouts Phenotypic Readouts->Lead Optimization

Caption: A generalized workflow for specificity and selectivity profiling of a chemical compound.

signaling_pathway cluster_inhibition Inhibition by this compound Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Phosphorylation Substrate Substrate Kinase B->Substrate Phosphorylation Cellular Response Cellular Response Substrate->Cellular Response This compound This compound This compound->Kinase A

Caption: An example of a signaling pathway illustrating the point of intervention for a hypothetical inhibitor.

References

ER21355 in combination with other cancer therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial databases reveals no specific information regarding a compound designated "ER21355" for use in cancer therapy, either as a standalone treatment or in combination with other drugs. Searches for its mechanism of action, preclinical data, or involvement in clinical studies have yielded no relevant results.

It is possible that "this compound" may be an internal development code for a compound not yet disclosed in public forums, a misnomer, or a typographical error. The landscape of oncology research is vast, with numerous experimental agents being investigated at any given time under various internal or early-stage identifiers.

For researchers, scientists, and drug development professionals interested in novel cancer therapies, it is crucial to rely on validated and publicly accessible data for accurate comparison and evaluation. Without specific information on this compound, a direct comparison to existing cancer therapies is not feasible.

General Principles of Combination Therapies in Oncology

While information on this compound is unavailable, the principles of combining cancer therapies are well-established. The rationale behind combination therapy is to target multiple, often complementary, signaling pathways to enhance anti-tumor efficacy and overcome resistance mechanisms. Common combination strategies include:

  • Targeting different nodes of the same pathway: For instance, in the MAPK/ERK pathway, combining a BRAF inhibitor with a MEK inhibitor has proven effective in melanoma.[1]

  • Inhibiting parallel growth and survival pathways: A common example is the dual targeting of the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently co-activated in various cancers.[2][3]

  • Combining targeted therapy with immunotherapy: This approach aims to leverage the direct anti-tumor effects of targeted agents while stimulating a host immune response against the cancer.

  • Pairing targeted agents with conventional chemotherapy: Chemotherapy can debulk the tumor, while targeted therapy can manage residual disease and prevent recurrence.

Visualizing a Hypothetical Combination Strategy

To illustrate the concepts that would be applied in evaluating a new compound, the following diagrams depict a hypothetical scenario where a novel agent, "Hypothetical Agent X," is combined with an existing therapy.

cluster_0 Cancer Cell cluster_1 Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AgentX Hypothetical Agent X AgentX->RAF Inhibits MEKi MEK Inhibitor MEKi->MEK Inhibits

Caption: Dual inhibition of the MAPK/ERK signaling pathway.

cluster_workflow Preclinical Evaluation Workflow step1 In Vitro Cell Line Screening (Monotherapy & Combination) step2 Synergy Analysis (e.g., Chou-Talalay method) step1->step2 step3 Mechanism of Action Studies (Western Blot, RNA-seq) step2->step3 step4 In Vivo Xenograft/PDX Models (Efficacy & Tolerability) step3->step4 step5 Pharmacodynamic & Biomarker Analysis step4->step5 step6 Toxicology Assessment step5->step6

Caption: A generalized preclinical experimental workflow.

Data-Driven Comparisons and Methodologies

In the absence of data for this compound, a template for how such information would be presented is provided below. This structure is essential for the objective comparison of therapeutic agents.

Table 1: Hypothetical In Vitro Efficacy of this compound in Combination with Sorafenib in HCC Cell Lines
Cell LineTreatmentIC50 (nM)Combination Index (CI)
HepG2 This compound150-
Sorafenib5000-
This compound + Sorafenib75 + 25000.8 (Synergistic)
Huh7 This compound200-
Sorafenib7500-
This compound + Sorafenib120 + 45000.9 (Slightly Synergistic)

Data is purely illustrative.

Experimental Protocols

Cell Viability Assay (MTT)

  • Cell Seeding: Cancer cell lines (e.g., HepG2, Huh7) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, a combination agent (e.g., sorafenib), or both for 72 hours.

  • MTT Addition: MTT reagent (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals are dissolved in DMSO.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values are calculated using non-linear regression analysis. The combination index (CI) is determined using the Chou-Talalay method, where CI < 1 indicates synergy.

Western Blot Analysis for Signaling Pathway Modulation

  • Cell Lysis: Treated cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.

  • Secondary Antibody and Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Until "this compound" is described in peer-reviewed literature or public clinical trial registries, any discussion of its specific properties or performance in combination with other cancer therapies remains speculative. Researchers are encouraged to consult reputable sources such as PubMed, ClinicalTrials.gov, and major oncology conference proceedings for the most current and validated information on novel cancer therapeutics.

References

Evaluating synergistic effects with ER21355

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search, no publicly available information, experimental data, or research publications could be found for a compound or product with the identifier "ER21355".

This lack of information prevents the creation of the requested "Comparison Guide" evaluating the synergistic effects of this compound. The core requirements of the request, including:

  • Data Presentation: Summarizing quantitative data into comparative tables.

  • Experimental Protocols: Providing detailed methodologies for key experiments.

  • Visualization: Creating diagrams for signaling pathways and experimental workflows.

cannot be fulfilled without foundational scientific data on this compound.

It is possible that "this compound" is an internal development code, a newly synthesized compound not yet disclosed in public forums, or a mistyped identifier.

To proceed with this request, it would be necessary to provide the relevant documentation containing the experimental data, mechanism of action, and any existing comparative studies for this compound. Without this initial information, a comprehensive and objective comparison guide as outlined cannot be generated.

ER21355 performance in published EGFR inhibitor studies

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of published scientific literature, no studies or data were found for an epidermal growth factor receptor (EGFR) inhibitor specifically designated as "ER21355." This suggests that "this compound" may be an internal development code that has not yet been publicly disclosed in scientific publications, a misidentification, or a compound that has not been the subject of published research.

Consequently, a comparison guide detailing the performance of this compound against other EGFR inhibitors, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation "this compound" and consult internal documentation or await public disclosure of data through scientific conferences or peer-reviewed publications.

For reference, a wealth of information is available on numerous other EGFR inhibitors that have been extensively studied and compared in the scientific literature. These include first-generation inhibitors like gefitinib and erlotinib, second-generation inhibitors such as afatinib and dacomitinib, and third-generation inhibitors like osimertinib. These compounds have been evaluated for their efficacy against various EGFR mutations, including wild-type, L858R, T790M, and C797S, in both preclinical and clinical settings.[1][2][3]

Should "this compound" be a different designation for a known EGFR inhibitor, or if data becomes publicly available in the future, a detailed comparison guide can be generated.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

The specific substance designated "ER21355" does not correspond to a publicly indexed chemical, and as such, a specific Safety Data Sheet (SDS) or explicit disposal procedures are not available through public resources. This highlights a critical challenge in laboratory settings: the management of proprietary, experimental, or poorly labeled substances.

In the absence of specific disposal instructions for "this compound," a generalized, safety-first protocol is essential. This guide provides researchers, scientists, and drug development professionals with a procedural framework for the safe and compliant disposal of such laboratory chemicals.

General Chemical Waste Disposal Protocol

The following step-by-step process is designed to ensure safety and regulatory compliance when handling chemical waste, particularly when the substance's properties are not immediately known.

  • Identification and Hazard Assessment:

    • The primary step is to identify the chemical and its associated hazards. If the identity is unknown, treat it as a hazardous substance until proven otherwise.

    • Locate the Safety Data Sheet (SDS). If an SDS is not available, consult internal documentation or the chemical supplier.

    • Review the SDS for critical information regarding physical and chemical properties, hazards, and required personal protective equipment (PPE).

  • Segregation of Chemical Waste:

    • Never mix different chemical wastes unless explicitly instructed to do so by a qualified chemist or environmental health and safety (EHS) specialist.

    • Segregate waste into compatible categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste, solid waste).

  • Containerization and Labeling:

    • Use appropriate, sealed, and leak-proof containers for waste storage.

    • Clearly label each container with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive, toxic).

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Disposal:

    • Coordinate with your institution's EHS department for the final disposal of the chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Key Information from a Safety Data Sheet (SDS)

When a Safety Data Sheet is available, it provides comprehensive information crucial for safe handling and disposal. The following table summarizes essential data points to consult:

SDS Section Information Provided
Section 2: Hazard(s) Identification Provides a summary of the chemical's hazards (e.g., flammability, corrosivity, toxicity) and the required label elements.
Section 7: Handling and Storage Details safe handling practices and appropriate storage conditions, including incompatibilities with other chemicals.
Section 8: Exposure Controls/Personal Protection Specifies the necessary personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection.
Section 9: Physical and Chemical Properties Lists physical characteristics like flash point, boiling point, and pH, which are important for assessing risks.
Section 13: Disposal Considerations Provides guidance on proper disposal methods and any specific regulatory requirements.

Decision Workflow for Chemical Waste Disposal

The following diagram illustrates the logical steps to follow when preparing a laboratory chemical for disposal.

ChemicalDisposalWorkflow cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Disposal start Start: Chemical Waste Generated identify Identify Chemical & Hazards start->identify sds Locate Safety Data Sheet (SDS) identify->sds assess Assess Hazards (Flammable, Corrosive, etc.) sds->assess segregate Segregate by Hazard Class assess->segregate Proceed to Segregation container Use Appropriate, Labeled Container segregate->container storage Store in Designated Waste Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs Ready for Disposal transport Arrange for Professional Disposal contact_ehs->transport end End: Compliant Disposal transport->end

A flowchart illustrating the decision-making process for the safe and compliant disposal of laboratory chemical waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.